4-(Piperidin-3-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQKKABCNQVVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661364 | |
| Record name | 4-(Piperidin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-43-2 | |
| Record name | 4-(Piperidin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 889942-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-3-yl)benzoic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound 4-(Piperidin-3-yl)benzoic acid. As a bifunctional molecule incorporating a piperidine ring and a benzoic acid moiety, this compound is of significant interest in medicinal chemistry, particularly as a scaffold or linker in the design of novel therapeutics. This document outlines a plausible and chemically sound synthetic route, leveraging the catalytic hydrogenation of a pyridine precursor. Furthermore, it details the analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), that are critical for the structural confirmation and purity assessment of the final product. The causality behind experimental choices is explained, and all protocols are designed to be self-validating.
Introduction and Rationale
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. When coupled with a benzoic acid functional group, the resulting molecule, this compound, presents a versatile platform for further chemical elaboration. The carboxylic acid can serve as a handle for amide bond formation, while the secondary amine of the piperidine ring offers another site for derivatization. This dual functionality makes it a valuable building block in drug discovery, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras) where rigid linkers are often required to orient the target protein and the E3 ligase for effective degradation.
This guide provides a robust, albeit theoretical, framework for the synthesis and characterization of this compound, addressing a gap in currently available procedural literature.
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-(Pyridin-3-yl)benzoic acid. This strategy includes an initial esterification to protect the carboxylic acid, followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, and concluding with the deprotection of the carboxylic acid.
Caption: Proposed synthetic route for this compound.
Step 1: Esterification of 4-(Pyridin-3-yl)benzoic acid
Causality: The carboxylic acid group can interfere with certain hydrogenation catalysts and reaction conditions. Therefore, it is prudent to protect it as a methyl ester. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and efficient method for this transformation.
Experimental Protocol:
-
To a stirred solution of 4-(Pyridin-3-yl)benzoic acid (1.0 eq) in methanol (10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-(pyridin-3-yl)benzoate.
Step 2: Catalytic Hydrogenation of Methyl 4-(Pyridin-3-yl)benzoate
Causality: The reduction of the pyridine ring to a piperidine is a critical step. Catalytic hydrogenation is a clean and effective method for this transformation. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridines, often requiring acidic conditions to facilitate the reduction.[1] Acetic acid is a suitable solvent that also aids in the activation of the catalyst.
Experimental Protocol:
-
In a high-pressure hydrogenation vessel, dissolve methyl 4-(pyridin-3-yl)benzoate (1.0 eq) in glacial acetic acid (20 mL per gram of substrate).
-
Add PtO₂ (5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar and stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction by HPLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding crude methyl 4-(piperidin-3-yl)benzoate.
Step 3: Hydrolysis of Methyl 4-(Piperidin-3-yl)benzoate
Causality: The final step is the deprotection of the methyl ester to reveal the carboxylic acid. Saponification using a base like lithium hydroxide in a mixture of THF and water is a mild and efficient method that minimizes the risk of side reactions.
Experimental Protocol:
-
Dissolve the crude methyl 4-(piperidin-3-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 5-6 with 1N HCl.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.9 | d | 2H | Ar-H (ortho to -COOH) |
| ~7.5 | d | 2H | Ar-H (meta to -COOH) |
| ~3.4-3.2 | m | 2H | Piperidine-H (axial/equatorial at C2, C6) |
| ~3.0-2.8 | m | 1H | Piperidine-H (at C3) |
| ~2.7-2.5 | m | 2H | Piperidine-H (axial/equatorial at C2, C6) |
| ~2.0-1.8 | m | 2H | Piperidine-H (axial/equatorial at C4, C5) |
| ~1.7-1.5 | m | 2H | Piperidine-H (axial/equatorial at C4, C5) |
| ~1.5 | br s | 1H | -NH |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~145 | Ar-C (ipso to piperidine) |
| ~130 | Ar-C (ipso to -COOH) |
| ~129 | Ar-CH (ortho to -COOH) |
| ~128 | Ar-CH (meta to -COOH) |
| ~48 | Piperidine-CH₂ (C2, C6) |
| ~45 | Piperidine-CH (C3) |
| ~30 | Piperidine-CH₂ (C4, C5) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.
Expected Data:
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
Expected [M+H]⁺: 206.11
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for determining the purity of the final product.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the product from any starting materials or by-products. The purity can be determined by integrating the peak area of the product relative to the total peak area.
Conclusion
This guide presents a comprehensive, albeit theoretical, approach to the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a viable method for obtaining the target compound. The detailed characterization protocols provide a robust framework for confirming the structure and assessing the purity of the synthesized material. This information is intended to empower researchers in medicinal chemistry and drug development to access this valuable building block for their research endeavors. It is important to note that the proposed synthetic protocol may require optimization of reaction conditions to achieve the desired yield and purity.
References
4-(Piperidin-3-yl)benzoic acid chemical properties and structure
An In-Depth Technical Guide to 4-(Piperidin-3-yl)benzoic Acid: Structure, Properties, and Applications
Abstract
This compound is a bifunctional organic molecule featuring a rigid aromatic carboxylic acid component and a flexible saturated heterocyclic amine. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Its ability to serve as a non-linear, semi-flexible linker has garnered significant interest, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, plausible synthetic routes, and key applications, with a focus on its utility for researchers in drug development.
Chemical Identity and Structural Elucidation
This compound is composed of a benzoic acid ring substituted at the para-position (C4) with a piperidine ring, which is attached via its C3 position. The secondary amine of the piperidine ring and the carboxylic acid group of the benzene ring provide two key points for chemical modification.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | This compound | |
| Synonyms | 3-(4-Carboxyphenyl)piperidine | [1] |
| CAS Number | 889942-43-2 (Free Base) | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.26 g/mol | [1] |
| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C(=O)O | |
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this molecule are critical for its handling, reactivity, and behavior in biological systems. While experimental data for this specific isomer is limited, predictions and data from closely related isomers provide valuable insights.
Table 2: Physicochemical Data
| Property | Predicted Value | Notes and References |
|---|---|---|
| Melting Point | 222-224 °C | This is for the related isomer 4-(Piperidin-1-yl)benzoic acid, suggesting high thermal stability due to the crystalline lattice formed by the carboxylic acid and piperidine moieties.[2][3] |
| Boiling Point | 375.7 °C at 760 mmHg | Predicted value.[1] High boiling point is expected due to hydrogen bonding capabilities. |
| Density | 1.145 g/cm³ | Predicted value.[1] |
| pKa | ~4.2 (Carboxylic Acid)~10-11 (Piperidinium ion) | Predicted. The carboxylic acid pKa is similar to benzoic acid, while the secondary amine pKa is typical for piperidines.[4] |
| LogP | 2.18 | Predicted value, indicating moderate lipophilicity.[1] |
| Solubility | Low in water, higher in organic solvents like DMSO and alcohols. | General property for similar structures.[5] The zwitterionic character at neutral pH can influence solubility. |
Spectroscopic Characterization (Predictive Analysis)
As a Senior Application Scientist, it is often necessary to predict the spectral characteristics of a novel compound before synthesis or acquisition. The expected spectroscopic data for this compound is based on the well-established behavior of its constituent functional groups.
4.1 ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the benzoic acid ring would appear as two doublets between 7.0-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The piperidine ring protons would produce a complex set of multiplets in the aliphatic region (1.5-3.5 ppm). The N-H proton of the piperidine and the O-H proton of the carboxylic acid would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show four distinct signals in the aromatic region (~120-150 ppm) and a signal for the carboxyl carbon (~170-180 ppm). The five carbons of the piperidine ring would appear in the aliphatic region (~25-55 ppm).
4.2 Infrared (IR) Spectroscopy The IR spectrum provides a clear fingerprint of the key functional groups.
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine of the piperidine ring.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.[7]
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
4.3 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z of approximately 206.12. Key fragmentation pathways would likely involve the loss of the carboxyl group (-45 Da) or cleavage of the piperidine ring.
Table 3: Predicted Spectroscopic Data Summary
| Technique | Feature | Expected Region/Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (AA'BB' system) | 7.0 - 8.5 ppm (2H, d), 7.0 - 8.5 ppm (2H, d) |
| Piperidine Protons | 1.5 - 3.5 ppm (complex multiplets, 9H) | |
| N-H Proton | Variable, broad singlet | |
| COOH Proton | >10 ppm, very broad singlet | |
| IR | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| N-H (Amine) | 3300 - 3400 cm⁻¹ (moderate) | |
| C=O (Carbonyl) | 1680 - 1710 cm⁻¹ (strong, sharp) |
| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z ≈ 206.12 |
Synthesis and Reactivity
5.1 Proposed Synthetic Protocol: Suzuki Cross-Coupling A robust and common method for forming the C-C bond between the aromatic and piperidine rings is the Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance. The protocol below is a self-validating system, where successful synthesis can be monitored by techniques like TLC and LC-MS at each step.
Step 1: N-Protection of 3-Bromopiperidine
-
Dissolve 3-bromopiperidine hydrobromide in dichloromethane (DCM).
-
Add triethylamine (2.5 equivalents) to neutralize the salt and act as a base.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. Causality: The Boc group protects the reactive secondary amine, preventing it from interfering in the subsequent coupling reaction and improving solubility in organic solvents.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Perform an aqueous workup to remove salts and purify by column chromatography to yield N-Boc-3-bromopiperidine.
Step 2: Suzuki Cross-Coupling Reaction
-
In a reaction vessel, combine N-Boc-3-bromopiperidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).
-
Add a solvent system, such as a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours.
-
Monitor the formation of the product by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous workup. Purify the crude product by column chromatography.
Step 3: N-Deprotection
-
Dissolve the purified product from Step 2 in a suitable solvent like DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). Causality: The strong acid cleaves the acid-labile Boc protecting group, regenerating the secondary amine.
-
Stir at room temperature for 1-3 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt (e.g., hydrochloride) or neutralized to obtain the free base.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
The true value of a chemical building block is realized in its applications. The distinct structural features of this compound make it highly relevant in modern drug discovery.
6.1 Role as a Scaffolding Moiety The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[8] Introducing a chiral piperidine scaffold can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[8] The 3-substituted pattern of this molecule provides a chiral center, allowing for the synthesis of enantiomerically pure drugs, which is often critical for optimizing efficacy and reducing off-target effects.
6.2 Application as a Linker in Targeted Protein Degradation A key application for this molecule is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker that connects the target-binding ligand (warhead) and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC.
The hydrochloride salt of the related isomer, 4-(Piperidin-4-yl)benzoic acid, is explicitly marketed as a semi-flexible linker for PROTAC development. The rationale is that incorporating some rigidity into the linker can optimize the 3D orientation required for efficient ternary complex formation (E3 ligase-PROTAC-Target).
This compound serves this role exceptionally well, but with a different spatial vector compared to its 4-substituted counterpart. The attachment at the 3-position introduces a "kink" or non-linear geometry, which can be exploited by medicinal chemists to achieve an optimal ternary complex that might be inaccessible with linear linkers.
Caption: Role of the molecule as a non-linear linker in a PROTAC.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for structurally related compounds, this compound should be handled with care.
Table 4: GHS Hazard Information (Inferred)
| Hazard | Classification | Precautionary Statement | Reference |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation. | P280: Wear protective gloves.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][9] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[10]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a strategically important chemical building block with significant potential for researchers in drug discovery and development. Its combination of a carboxylic acid handle, a secondary amine, and a non-linear, semi-rigid structure makes it an ideal candidate for creating complex molecular architectures. Its most promising application lies in its use as a linker for PROTACs, where its specific geometry can be leveraged to achieve potent and selective protein degradation. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. 22090-24-0 CAS MSDS (4-PIPERIDIN-1-YL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-PIPERIDIN-1-YL-BENZOIC ACID | 22090-24-0 [amp.chemicalbook.com]
- 4. 4-(Piperidin-4-yl)benzoic acid|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.es [fishersci.es]
An In-depth Technical Guide to 4-(Piperidin-3-yl)benzoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-3-yl)benzoic acid, a heterocyclic compound that has garnered significant interest in medicinal chemistry. While its direct discovery and historical narrative are not extensively documented in dedicated publications, its importance as a structural motif in drug discovery is evident from its presence in numerous patented compounds and medicinal chemistry literature. This guide will delve into the probable synthetic pathways, based on established organic chemistry principles and related literature, its physicochemical properties, and its evolving role as a key building block in the development of novel therapeutic agents. We will explore its structure-activity relationships and the rationale behind its incorporation into various drug candidates, providing insights for researchers in the field.
Introduction: The Emergence of a Privileged Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of clinically approved drugs and investigational compounds.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a "privileged structure" for interacting with biological targets.[3] The substitution of a benzoic acid moiety onto the piperidine ring, particularly at the 3-position, introduces a crucial pharmacophoric element—a carboxylic acid group capable of forming key hydrogen bonds and salt bridges with biological receptors.
While a singular "discovery" paper for this compound is not readily found in the historical scientific literature, its appearance as an intermediate and a core fragment in numerous patents and medicinal chemistry studies from the late 20th century onwards signifies its recognized value. Its development can be seen as an evolutionary step in the broader exploration of piperidine-based structures for therapeutic intervention.[1][4] The initial rationale for its synthesis likely stemmed from the desire to create novel scaffolds that combine the favorable pharmacokinetic properties of the piperidine ring with the versatile binding capabilities of a benzoic acid functional group.
Synthetic Strategies: A Practical Guide
The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for stereochemical control. Below are detailed protocols for plausible synthetic pathways.
Pathway A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] This approach is highly relevant for the synthesis of this compound.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling of 4-Carboxyphenylboronic Acid and a 3-Halopyridine Derivative
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-carboxyphenylboronic acid (1.0 eq), an N-protected 3-halopyridine (e.g., 1-Boc-3-bromopyridine, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product, N-protected 4-(pyridin-3-yl)benzoic acid, can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Pyridine Ring
-
Reaction Setup: Dissolve the N-protected 4-(pyridin-3-yl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the N-protected this compound.
Step 3: N-Deprotection
-
Reaction Setup: Dissolve the N-protected this compound in a suitable solvent (e.g., dichloromethane for Boc deprotection).
-
Reagent Addition: Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. Remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be neutralized with a base to yield the free base of this compound.
Pathway B: Grignard Reaction with a Piperidinone Precursor
An alternative approach involves the use of a Grignard reagent with a suitable piperidinone derivative.[8]
Conceptual Workflow:
Figure 2: Conceptual workflow for the synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol:
Step 1: Grignard Reagent Formation and Addition
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, react a protected 4-bromobenzoic acid derivative (e.g., methyl 4-bromobenzoate) with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Grignard Addition: Cool the solution of N-protected piperidin-3-one in anhydrous THF to 0 °C and slowly add the freshly prepared Grignard reagent.
-
Quenching and Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the tertiary alcohol.
Step 2: Dehydration and Reduction
-
Dehydration: Treat the tertiary alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to form the corresponding tetrahydropyridine intermediate.
-
Reduction: Reduce the double bond of the tetrahydropyridine using standard hydrogenation conditions as described in Pathway A, Step 2.
Step 3: Ester Hydrolysis and N-Deprotection
-
Ester Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
N-Deprotection: Deprotect the nitrogen atom as described in Pathway A, Step 3.
Physicochemical Properties and Structural Analysis
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its behavior in biological systems and for its formulation into potential drug products.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | - |
| pKa (Carboxylic Acid) | ~4-5 (estimated) | - |
| pKa (Piperidine N) | ~9-10 (estimated) | - |
| LogP | ~1.5-2.5 (estimated) | - |
| Appearance | White to off-white solid | - |
Role in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a versatile building block in the design of a wide range of therapeutic agents. Its utility stems from the combination of the conformationally mobile piperidine ring and the ionizable carboxylic acid group.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound itself are not extensively published, analysis of its derivatives in various drug discovery programs reveals key insights:
-
The Carboxylic Acid Moiety: This group is often crucial for target engagement, acting as a hydrogen bond donor and acceptor, or forming salt bridges with basic residues in protein binding pockets. Esterification or amidation of this group can modulate activity and pharmacokinetic properties.
-
The Piperidine Ring: The stereochemistry at the 3-position is often critical for optimal binding. The nitrogen atom can be substituted to introduce additional functionalities, modulate basicity, and improve pharmacokinetic profiles.
-
The Phenyl Ring: The para-substitution pattern allows for the extension of the molecule to explore further binding interactions. The aromatic ring itself can engage in π-stacking or hydrophobic interactions with the target protein.
Therapeutic Applications of Derivatives
Derivatives of this compound have been investigated for a variety of therapeutic targets, including:
-
Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes, leading to potent inhibition.
-
Receptor Antagonists/Agonists: The scaffold can be elaborated to present pharmacophoric groups in a specific orientation to interact with G-protein coupled receptors (GPCRs) and other receptor families.
-
Protein-Protein Interaction Modulators: The rigidified yet conformationally adaptable structure can be used to disrupt or stabilize protein-protein interactions.
Future Perspectives and Conclusion
This compound, while not a widely known molecule in its own right, represents a significant and versatile scaffold in the armamentarium of medicinal chemists. Its straightforward, albeit multi-step, synthesis allows for the generation of diverse libraries of compounds for high-throughput screening. The inherent physicochemical properties of this molecule make it an attractive starting point for the development of orally bioavailable drugs.
Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access enantiomerically pure this compound and its derivatives. Furthermore, the continued exploration of this scaffold in diverse therapeutic areas is expected to yield novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this important chemical entity in their drug discovery endeavors.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of arenediazonium salts and Suzuki- Miyaura cross-coupling reaction in microreactors [ouci.dntb.gov.ua]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
spectroscopic data (NMR, IR, MS) of 4-(Piperidin-3-yl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Piperidin-3-yl)benzoic acid
This guide provides a detailed analysis of the spectroscopic data for this compound, a molecule of significant interest in medicinal chemistry and drug development. The presence of a substituted piperidine ring linked to a benzoic acid moiety creates a scaffold with potential for diverse biological activities.[1] Accurate structural confirmation and purity assessment are paramount, making a thorough understanding of its spectroscopic signature essential for researchers and developers. This document synthesizes fundamental principles with practical, field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Overview
This compound possesses a chiral center at the C3 position of the piperidine ring and combines the structural features of a secondary amine, a carboxylic acid, and a para-substituted benzene ring. Each of these functional groups provides a distinct and measurable signature in various spectroscopic analyses.
Below is the chemical structure with standardized numbering for NMR assignment correlation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons. The exact chemical shifts can vary slightly based on the solvent and whether the molecule exists as a free base or a salt (e.g., hydrochloride).[2]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| COOH | ~12.9 | Broad singlet | - | 1H |
| H2', H6' (Aromatic) | ~7.9 | Doublet | ~8.0 | 2H |
| H3', H5' (Aromatic) | ~7.5 | Doublet | ~8.0 | 2H |
| NH (Piperidine) | ~3.4 | Broad singlet | - | 1H |
| H2ax, H6ax (Piperidine) | ~3.1 | Multiplet | - | 2H |
| H3 (Piperidine) | ~3.0 | Multiplet | - | 1H |
| H2eq, H6eq (Piperidine) | ~2.7 | Multiplet | - | 2H |
| H4ax, H5ax (Piperidine) | ~1.8 | Multiplet | - | 2H |
| H4eq, H5eq (Piperidine) | ~1.6 | Multiplet | - | 2H |
Causality Behind Assignments:
-
Aromatic Protons: The protons on the benzoic acid ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The H2'/H6' protons are ortho to the electron-withdrawing carboxylic acid group and are thus deshielded, appearing further downfield.[3]
-
Piperidine Protons: The aliphatic protons of the piperidine ring present a complex series of overlapping multiplets between ~1.6 and ~3.1 ppm.[4][5] Protons on carbons adjacent to the nitrogen (C2, C6) are deshielded and appear at a lower field.[5] The methine proton at C3, being attached to the benzene ring, is also shifted downfield. The distinction between axial and equatorial protons leads to complex splitting patterns, which can often be resolved at higher field strengths.[6][7]
-
Labile Protons: The carboxylic acid proton is highly deshielded and appears as a very broad singlet far downfield, typically above 12 ppm. The N-H proton of the piperidine ring also gives a broad signal, the position of which is highly dependent on concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7' (C=O) | ~167 |
| C1' (Aromatic) | ~148 |
| C4' (Aromatic) | ~130 |
| C2', C6' (Aromatic) | ~129 |
| C3', C5' (Aromatic) | ~128 |
| C2, C6 (Piperidine) | ~45-50 |
| C4, C5 (Piperidine) | ~25-30 |
| C3 (Piperidine) | ~40 |
Causality Behind Assignments:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon (C7') is characteristically found in the 165-175 ppm region.[3][8]
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The ipso-carbons (C1' and C4'), which are directly attached to substituents, have distinct chemical shifts from the protonated carbons.
-
Aliphatic Carbons: The carbons of the piperidine ring appear in the upfield region. The carbons adjacent to the nitrogen (C2, C6) are typically in the 45-55 ppm range, while the other carbons (C3, C4, C5) are found further upfield.[9]
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is a superposition of the characteristic absorptions for a carboxylic acid, a secondary amine, and an aromatic ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |
| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid |
| 3000 - 3100 | C-H Stretch (aromatic) | Benzene Ring |
| 2850 - 2950 | C-H Stretch (aliphatic) | Piperidine Ring |
| ~1700 | C=O Stretch | Carboxylic Acid[10][11][12][13] |
| 1450 - 1600 | C=C Stretch (in-ring) | Benzene Ring[11] |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid[13] |
| 900 - 960 | O-H Bend (out-of-plane, broad) | Carboxylic Acid Dimer[13] |
Trustworthiness of the Protocol: The presence of the extremely broad O-H stretch from 2500-3300 cm⁻¹, partially overlapping the C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[10][13][14] The sharp and intense carbonyl (C=O) peak around 1700 cm⁻¹ is another definitive marker.[14][15] The combination of these signals with the N-H stretch and aromatic C=C stretches provides a self-validating spectral fingerprint for the molecule.
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16][17]
-
Pellet Formation: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks and correlate them to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI) is common for this type of compound.[18][19]
Expected Molecular Ion:
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
In ESI positive mode, the expected ion is the protonated molecule [M+H]⁺ at m/z = 206.26.
Fragmentation Analysis
Tandem MS (MS/MS) of the precursor ion at m/z 206 would reveal characteristic fragmentation patterns. The protonated nitrogen of the piperidine ring often initiates fragmentation.[18]
Table 4: Predicted Key Fragments in ESI-MS/MS
| m/z (Predicted) | Lost Fragment | Fragment Structure/Description |
|---|---|---|
| 188 | H₂O | Loss of water from the carboxylic acid group. |
| 160 | H₂O + CO | Subsequent loss of carbon monoxide. |
| 122 | C₅H₁₀N | Cleavage of the C3-C1' bond, retaining the benzoic acid moiety with a hydrogen. |
| 84 | C₇H₅O₂ | Cleavage of the C3-C1' bond, retaining the piperidine ring fragment (M-121). |
Expertise in Interpretation: The fragmentation of piperidine derivatives is well-documented.[20][21] A primary fragmentation pathway involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[18][22] Another common pathway is the cleavage of the bond connecting the substituent to the ring, in this case, the C3-C1' bond, leading to fragments representing the piperidine and the benzoic acid portions of the molecule. These predictable pathways provide a robust method for confirming the connectivity of the molecular structure.
MS Fragmentation Workflow and Key Pathways
References
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic acid(65-85-0) IR Spectrum [m.chemicalbook.com]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzoic acid [webbook.nist.gov]
- 16. chemrj.org [chemrj.org]
- 17. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 18. benchchem.com [benchchem.com]
- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Solubility and Stability of 4-(Piperidin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-3-yl)benzoic acid is a bifunctional molecule incorporating a piperidine ring and a benzoic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics. The piperidine ring can serve as a key pharmacophore or a linker, while the benzoic acid group provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development, from early-stage formulation to ensuring the integrity of the final drug product.
This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. We will delve into the theoretical basis for its behavior in different environments and provide practical, step-by-step protocols for its experimental characterization.
Physicochemical Properties: A Predictive Overview
Due to the limited availability of direct experimental data for this compound, we can predict its properties based on its structural components and data from closely related analogs. The molecule is amphoteric, possessing both a basic nitrogen in the piperidine ring and an acidic carboxylic acid group. This dual nature dictates that its solubility will be highly dependent on pH.
| Property | Predicted Value/Characteristic | Rationale / Comments |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | - |
| pKa (acidic) | ~4.2 | Estimated based on the pKa of benzoic acid (~4.20)[1]. The piperidinyl substituent is unlikely to cause a major shift. |
| pKa (basic) | ~10.6 | Estimated based on the pKa of nipecotic acid (piperidine-3-carboxylic acid) (~10.64)[2]. |
| LogP | ~1.5 - 2.5 | Predicted based on the lipophilicity of the piperidine and substituted benzene rings. |
| Appearance | White to off-white solid | Typical for small organic molecules of this type. |
Solubility Profile: Navigating the pH-Dependent Landscape
The amphoteric nature of this compound results in a characteristic U-shaped solubility profile with respect to pH. At low pH, the piperidine nitrogen is protonated, forming a more water-soluble cationic species. Conversely, at high pH, the carboxylic acid is deprotonated, yielding a more soluble anionic species. The lowest solubility is expected at the isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion.
Visualizing pH-Dependent Speciation and Solubility
Caption: pH-dependent speciation and its impact on the solubility of this compound.
Experimental Protocol for Determining Aqueous Solubility
The following protocol outlines the shake-flask method, a gold-standard technique for solubility determination.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound
-
Calibrated pH meter
-
Analytical balance
-
A set of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C)
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to each vial containing a known volume of a specific pH buffer. The excess solid should be clearly visible.
-
-
Equilibration:
-
Securely cap the vials and place them on the orbital shaker.
-
Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered samples with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see section below).
-
Determine the concentration of this compound in each sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL for each pH value.
-
Plot the solubility as a function of pH to generate the solubility profile.
-
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound, illustrating the expected trend.
| pH | Expected Solubility (µg/mL) | Dominant Species |
| 2.0 | > 1000 | Cationic |
| 4.0 | ~200 | Cationic/Zwitterionic |
| 6.0 | ~50 | Zwitterionic |
| 7.4 | ~75 | Zwitterionic/Anionic |
| 8.0 | ~150 | Zwitterionic/Anionic |
| 10.0 | > 1000 | Anionic |
| 12.0 | > 2000 | Anionic |
Stability Profile: Unveiling Degradation Pathways
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are an essential tool for this purpose.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.
-
Hydrolysis: While the amide bond is absent, extreme pH and temperature could potentially lead to reactions involving the carboxylic acid or piperidine ring.
-
Photodegradation: Exposure to light, particularly UV light, can initiate free-radical-mediated degradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possibility.
Visualizing Potential Degradation Pathways
References
The Privileged Scaffold: Unlocking the Therapeutic Potential of (Piperidinyl)benzoic Acid Derivatives
An In-depth Technical Guide
Abstract: The (Piperidinyl)benzoic acid framework represents a quintessential "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a multitude of biological targets with high affinity. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of its derivatives. We delve into the structure-activity relationships (SAR) that govern their function as potent enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. Particular emphasis is placed on their roles in oncology, neurobiology, and inflammatory diseases. This document synthesizes field-proven insights, detailed experimental protocols, and in-depth mechanistic discussions to serve as a vital resource for researchers, scientists, and professionals in drug development.
The (Piperidinyl)benzoic Acid Core: A Foundation for Diverse Bioactivity
The convergence of a piperidine ring and a benzoic acid moiety within a single molecule creates a unique chemical entity with significant potential in drug design. The piperidine ring, a saturated heterocycle, offers a versatile, three-dimensional scaffold that can be substituted to orient functional groups in precise vectors, enabling specific interactions with protein binding pockets. The benzoic acid group provides a key interaction point, often acting as a hydrogen bond donor/acceptor or a coordinative ligand, while also influencing the molecule's overall physicochemical properties such as solubility and membrane permeability.
While this guide will touch upon the intriguing, albeit less explored, 4-(Piperidin-3-yl)benzoic acid derivatives, a significant portion of the discussion is dedicated to the more extensively studied 4-(Piperidin-4-yl)benzoic acid regioisomer. The wealth of available data for the 4-yl derivatives provides a robust foundation for understanding the broader chemical space and offers valuable insights that can inform the future exploration of the 3-yl scaffold. The strategic placement of the piperidine ring relative to the carboxyl group dictates the molecule's conformational flexibility and its ability to engage with different biological targets.
General Synthesis Strategies
The synthesis of (Piperidinyl)benzoic acid derivatives typically involves multi-step sequences that allow for the controlled introduction of diversity at various positions of the scaffold. A common strategy involves the coupling of a pre-functionalized piperidine ring with a benzoic acid precursor.
Representative Synthetic Workflow
A generalized approach often begins with commercially available starting materials, such as a protected piperidine derivative and a substituted benzoic acid. The choice of protecting groups for the piperidine nitrogen (e.g., Boc, Cbz) is critical for compatibility with subsequent reaction conditions.
Step-by-Step Protocol:
-
Amide Coupling: The carboxylic acid of the benzoic acid moiety is activated, often using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to an acyl chloride.[1] This activated intermediate is then reacted with the nitrogen of the piperidine ring to form a stable amide bond.
-
Modification of the Scaffold: Further modifications can be introduced. For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to add aryl or other substituents to the benzoic acid ring.
-
Deprotection: The nitrogen protecting group on the piperidine ring is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal).[2]
-
N-Functionalization: The newly freed secondary amine on the piperidine ring can then be functionalized through reactions such as reductive amination, acylation, or alkylation to introduce the final desired substituents.[3][4]
This modular approach provides a high degree of flexibility, allowing medicinal chemists to systematically explore the structure-activity landscape.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Rationale for Screening 4-(Piperidin-3-yl)benzoic Acid
An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-(Piperidin-3-yl)benzoic Acid
The this compound scaffold integrates two key pharmacophores. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, often enhancing pharmacokinetic properties and providing a versatile three-dimensional structure for target engagement. The benzoic acid group offers a crucial acidic handle for forming hydrogen bonds and salt bridges, which are fundamental for molecular recognition within enzyme active sites or receptor binding pockets.
This structural combination suggests a potential for interaction with various biological targets. Piperidine-containing molecules have demonstrated activity as enzyme inhibitors, such as for histone deacetylases (HDACs), and as ligands for G-protein coupled receptors (GPCRs). Consequently, a logical starting point for an in vitro screening campaign is a broad assessment of cytotoxicity against a panel of cancer cell lines, which can then guide more specific, target-oriented assays.
Designing the Initial Screening Cascade
A well-designed, tiered screening cascade is essential for the efficient and cost-effective evaluation of a novel compound. The proposed strategy begins with a broad assessment of cytotoxicity to uncover any anti-proliferative potential. Positive results from this initial phase would then trigger more focused mechanistic studies.
Experimental Workflow Visualization
The overall workflow for the preliminary in vitro screening is a multi-phase process designed for systematic evaluation, moving from broad cytotoxicity profiling to specific mechanistic investigation.
Caption: Workflow for Preliminary In Vitro Screening.
Core Experimental Protocols
Cell Line Selection and Culture
The selection of an appropriate panel of cell lines is a critical first step. To cast a wide net, it is advisable to use cell lines from diverse cancer types. A representative starting panel could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
These cell lines are well-characterized, commercially available, and widely used in oncology drug discovery.[1][2] Cells should be maintained in their respective recommended culture media, typically supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth by incubating for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM. Aspirate the seeding medium and add 100 µL of the medium containing the desired concentration of the test compound. Wells containing medium with the vehicle (e.g., 0.1% DMSO) serve as a negative control, and a known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.
-
Incubation: Return the plate to the incubator for a 48 to 72-hour exposure period.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution prepared in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[3][6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[4][6]
Alternative Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells by measuring ATP levels, a key indicator of metabolic activity.[7][8] It is renowned for its high sensitivity and simple "add-mix-measure" format, making it highly suitable for high-throughput screening.[8][9]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent by transferring the CellTiter-Glo® Buffer to the vial containing the lyophilized CellTiter-Glo® Substrate.[10]
-
Assay Execution: Allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of the prepared CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[11]
-
Cell Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Following this, incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[10]
Data Presentation and Interpretation
The primary output from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce cell viability by 50%. This value is a key indicator of the compound's potency.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| HCT116 (Colorectal Cancer) | 8.9 |
| A549 (Lung Cancer) | 25.7 |
| Normal Human Dermal Fibroblasts | > 100 |
Interpretation of Hypothetical Data: The example data in Table 1 suggests that this compound exhibits the highest potency against the HCT116 colorectal cancer cell line. The compound shows moderate activity against MCF-7 cells and lower activity against A549 cells. Importantly, the significantly higher IC₅₀ value in a normal, non-cancerous cell line suggests a degree of selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.
Potential Signaling Pathways for Further Investigation
If the primary screening reveals potent and selective anti-proliferative activity, the next logical step is to investigate the underlying mechanism of action. Many cellular signaling pathways are commonly dysregulated in cancer and represent potential targets for therapeutic intervention.[12]
-
PI3K/Akt/mTOR Pathway: This is a central signaling node that governs cell growth, proliferation, and survival, and its hyperactivation is a frequent event in many cancers.[7]
-
MAPK/Erk Pathway: This pathway transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation and differentiation.[4]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway can lead to the inappropriate stabilization and nuclear accumulation of β-catenin, which then drives the expression of genes involved in cell proliferation.[4]
Visualization of a Pro-Proliferative Signaling Pathway
The diagram below provides a simplified overview of the MAPK/Erk signaling cascade, a common target in oncology drug discovery.
Caption: Simplified MAPK/Erk Signaling Pathway.
Conclusion and Future Directions
This technical guide has presented a structured and scientifically grounded approach for the initial in vitro characterization of this compound. The primary cytotoxicity screening serves as a critical gateway, providing the initial assessment of the compound's biological activity. Should this compound demonstrate promising and selective potency, it would be a strong candidate for advancement into more detailed mechanistic studies. These could include target-based enzymatic or receptor binding assays, as well as deeper investigations into its effects on key cancer-related signaling pathways. This systematic progression from broad screening to focused mechanistic work is fundamental to an efficient and successful early-stage drug discovery program.
References
- 1. graphviz.org [graphviz.org]
- 2. web.mit.edu [web.mit.edu]
- 3. Cancer Cell Signaling: Key Pathways and Therapeutic Targets | Technology Networks [technologynetworks.com]
- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Cancer Biology Pathways | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fully automated viability and toxicity screening—A reliable all‐in‐one attempt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 12. sinobiological.com [sinobiological.com]
commercial availability and suppliers of 4-(Piperidin-3-yl)benzoic acid
An In-Depth Technical Guide to the Commercial Availability, Sourcing, and Application of 4-(Piperidin-3-yl)benzoic Acid for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. We will delve into its chemical identity, distinguish it from key isomers, detail its commercial availability, and outline a robust workflow for its procurement and qualification. The primary focus is to equip scientific teams with the necessary technical and sourcing intelligence to seamlessly integrate this molecule into their research and development pipelines.
Compound Identification: The Importance of Positional Isomerism
In the context of drug design and synthesis, precise molecular geometry is paramount. This compound belongs to a family of isomeric compounds that, while structurally similar, can confer vastly different pharmacological and pharmacokinetic properties to a parent molecule. The position of the benzoic acid group on the piperidine ring dictates the three-dimensional vector and rigidity of the scaffold. It is crucial to distinguish this compound from its more commonly cited isomer, 4-(Piperidin-4-yl)benzoic acid, which is frequently employed as a semi-rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
A failure to differentiate between these isomers during procurement can lead to significant delays and invalid experimental data. The table below delineates the key identifiers for the most common isomers.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | ![]() | 889942-43-2[2] | C₁₂H₁₅NO₂ | 205.26 g/mol [2] |
| This compound HCl | (hydrochloride salt) | 2044705-22-6 | C₁₂H₁₆ClNO₂ | 241.72 g/mol |
| 4-(Piperidin-4-yl)benzoic acid | ![]() | 196204-01-0[3] | C₁₂H₁₅NO₂ | 205.26 g/mol [3] |
| 4-(Piperidin-4-yl)benzoic acid HCl | (hydrochloride salt) | 149353-84-4[1] | C₁₂H₁₆ClNO₂ | 241.71 g/mol [1] |
| 4-(Piperidin-1-yl)benzoic acid | ![]() | 22090-24-0[4][5] | C₁₂H₁₅NO₂ | 205.26 g/mol [4][5] |
Physicochemical and Safety Profile
Understanding the core properties of this compound is essential for its handling, reaction planning, and formulation.
| Property | Value | Source |
| CAS Number | 889942-43-2 | [2] |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.26 | [2] |
| Appearance | White to off-white solid | [6] (by analogy) |
| Boiling Point | 375.7°C at 760 mmHg | [2] |
| Flash Point | 181°C | [2] |
| Density | 1.145 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) | [2] |
Note: Properties are for the free base unless otherwise specified. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact lot number being used.
Commercial Availability and Key Suppliers
This compound and its hydrochloride salt are available through various chemical suppliers, typically catering to the research and development scale (milligrams to grams). While not as ubiquitous as the 4-substituted isomer, it is accessible for specialized applications.
| Supplier | Product Name | CAS Number | Notes |
| Echemi (Jilin Haofei) | 3-(4-CARBOXYPHENYL)PIPERIDINE | 889942-43-2 | Listed as a manufactory, suggesting potential for larger scale inquiries.[2] |
| Echemi (HANGZHOU LEAP CHEM) | 3-(4-CARBOXYPHENYL)PIPERIDINE | 889942-43-2 | Supplier listed on the Echemi platform.[2] |
| Sigma-Aldrich | This compound hydrochloride | 2044705-22-6 | Available as the hydrochloride salt, which may offer improved stability and handling. |
Note on Related Isomers: For applications requiring a similar but more commercially prevalent scaffold, such as in PROTAC linker design, the 4-substituted isomer is widely available from major suppliers like Sigma-Aldrich [1], LookChem [3], and others.
Core Application: A Scaffold in Medicinal Chemistry
While benzoic acid and its derivatives are foundational in medicinal chemistry for treating conditions like cancer, the specific utility of the piperidinyl-benzoic acid scaffold has gained significant traction in targeted therapies.[7][8]
Linker Technology in Targeted Protein Degradation
The most prominent application for this class of molecules is in the design of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the degradation of the target protein. The linker connecting these two binding moieties is not merely a spacer; its length, rigidity, and geometry are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).
4-(Piperidin-4-yl)benzoic acid is a well-established semi-flexible linker.[1] The piperidine ring introduces a degree of conformational rigidity that can be advantageous for optimizing the 3D orientation of the degrader and improving drug-like properties.[1] The 3-substituted isomer, This compound , offers an alternative geometric vector, providing a crucial tool for chemists to fine-tune the linker's spatial arrangement in pursuit of optimal degradation efficiency.
Caption: General structure of a PROTAC, highlighting the central role of the linker.
Procurement and Qualification Workflow for R&D
Sourcing a chemical building block requires a systematic approach to ensure quality and consistency, which are cornerstones of reproducible research. Simply ordering from a catalog is insufficient for cGMP-like or rigorous academic environments.
Step-by-Step Procurement Protocol:
-
Supplier Identification: Identify at least two potential suppliers from platforms like Echemi, Chemchart, or major distributors like Sigma-Aldrich.[2][9]
-
Documentation Request: Before purchase, request a Certificate of Analysis (CoA) for a recent lot and the Safety Data Sheet (SDS).
-
Causality: The CoA provides evidence of the supplier's quality control (QC) standards, detailing purity (e.g., by HPLC or NMR) and identity confirmation. The SDS is critical for lab safety and risk assessment.[2]
-
-
CoA Review: Scrutinize the CoA for:
-
Identity: Confirmed by ¹H NMR, Mass Spectrometry.
-
Purity: HPLC purity should typically be ≥95% for R&D use.[1]
-
Solvent Residue: Check for significant residual solvents from synthesis.
-
-
Small-Scale Test Purchase: Procure a small quantity (1-5g) for initial in-house validation.
-
In-House QC Validation: This is a non-negotiable step. The incoming material must be independently verified.
-
¹H NMR Spectroscopy: To confirm the structure and check for organic impurities. The substitution pattern (3- vs 4-isomer) can be confirmed by analyzing the aromatic proton splitting patterns.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Solubility Test: To ensure it behaves as expected in anticipated reaction or formulation solvents.
-
-
Supplier Qualification: If the material passes in-house QC, the supplier is qualified for larger-scale purchases for the specific project.
Caption: A self-validating workflow for chemical procurement and qualification.
Synthetic Insights
While end-users in drug development typically purchase such building blocks, understanding their synthesis can provide insights into potential impurities. A patented method for a related compound, 4-piperidyl piperidine, involves multi-step synthesis starting from benzylamine and methyl acrylate, proceeding through a Dieckmann condensation.[10] A synthesis for 4-PIPERIDIN-4-YL-BENZOIC ACID involves a Friedel-Crafts acylation followed by hydrolysis and deprotection steps.[11] These complex synthetic routes underscore the importance of robust analytical testing by the supplier and the end-user to ensure the final product is free of starting materials and reaction by-products.
Conclusion
This compound is an important, commercially available chemical scaffold with direct applications in advanced medicinal chemistry, particularly as a geometric variant for linker design in targeted protein degradation. Its successful integration into a research program hinges on careful differentiation from its isomers, a thorough evaluation of suppliers, and a rigorous, self-validating in-house quality control process. By following the technical guidelines and workflows outlined here, scientific teams can mitigate risks associated with chemical sourcing and accelerate their drug discovery timelines.
References
- 1. 4-(Piperidin-4-yl)benzoic acid hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID | 406233-26-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. 3-Amino-4-piperidin-1-yl-benzoic acid (26586-27-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 11. 4-PIPERIDIN-4-YL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Piperidin-3-yl)benzoic acid hydrochloride
Introduction
4-(Piperidin-3-yl)benzoic acid hydrochloride is a key structural motif found in a variety of pharmacologically active compounds. The piperidine ring, a saturated heterocycle, is a ubiquitous component in numerous FDA-approved drugs, valued for its ability to confer desirable physicochemical properties such as improved solubility and bioavailability.[1] This document provides detailed synthetic protocols for obtaining this compound hydrochloride, designed for researchers and professionals in drug development and medicinal chemistry. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific rigor and practical applicability.
Two primary synthetic strategies are outlined, each with its own set of advantages and considerations. The first approach details a classical method involving the catalytic hydrogenation of a pyridine precursor. The second strategy presents a multi-step sequence involving the construction and functionalization of the piperidine ring.
Strategy 1: Synthesis via Catalytic Hydrogenation of a Pyridine Precursor
This approach is one of the most direct and atom-economical methods for synthesizing piperidines.[1] It involves the reduction of the corresponding pyridine precursor, in this case, 4-(Pyridin-3-yl)benzoic acid. While conceptually straightforward, the hydrogenation of pyridines can present challenges due to the aromaticity of the pyridine ring, which necessitates potent catalytic systems.[1][2]
Logical Workflow for Strategy 1
Caption: Workflow for the synthesis of this compound hydrochloride via catalytic hydrogenation.
Experimental Protocols for Strategy 1
Step 1: Synthesis of Methyl 4-(pyridin-3-yl)benzoate via Suzuki Coupling
The Suzuki coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. This step couples a pyridine halide with a phenylboronic acid derivative.
-
Materials:
-
3-Bromopyridine
-
4-(Methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Protocol:
-
To a round-bottom flask, add 3-bromopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of Methyl 4-(pyridin-3-yl)benzoate
This step converts the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
Methyl 4-(pyridin-3-yl)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve methyl 4-(pyridin-3-yl)benzoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) or sodium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(pyridin-3-yl)benzoic acid.
-
Step 3: Catalytic Hydrogenation of 4-(Pyridin-3-yl)benzoic acid
This is the key step where the pyridine ring is reduced to a piperidine ring. The use of an acidic medium can facilitate the reduction by protonating the pyridine nitrogen.[1][3]
-
Materials:
-
4-(Pyridin-3-yl)benzoic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Methanol or Acetic acid
-
Hydrogen gas (H₂)
-
-
Protocol:
-
To a high-pressure hydrogenation vessel, add 4-(pyridin-3-yl)benzoic acid (1.0 eq) and the chosen solvent (methanol or acetic acid).
-
Add the catalyst, either PtO₂ (0.1 eq) or 10% Pd/C (10% by weight).[3]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.[3]
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 16-24 hours.[1]
-
Monitor the reaction for the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Step 4: Formation of the Hydrochloride Salt
This final step provides the stable and often crystalline hydrochloride salt of the product.
-
Materials:
-
Crude this compound
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Diethyl ether or Isopropanol
-
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
-
A precipitate should form. Continue stirring for 30-60 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
| Parameter | Step 1: Suzuki Coupling | Step 2: Hydrolysis | Step 3: Hydrogenation | Step 4: Salt Formation |
| Key Reagents | Pd(OAc)₂, PPh₃, K₂CO₃ | LiOH or NaOH, HCl | PtO₂ or Pd/C, H₂ | HCl solution |
| Solvent | 1,4-Dioxane/Water | THF/Water | Methanol or Acetic Acid | Diethyl ether or Isopropanol |
| Temperature | 80-90 °C | Room Temperature | 25-50 °C | Room Temperature |
| Pressure | Atmospheric | Atmospheric | 50-70 bar | Atmospheric |
| Duration | 12-16 hours | 4-6 hours | 16-24 hours | 0.5-1 hour |
Strategy 2: Synthesis via Piperidone Intermediate
This strategy involves the construction of the piperidine ring followed by functionalization to introduce the benzoic acid moiety. This can be a more versatile approach, allowing for the synthesis of various analogs.
Logical Workflow for Strategy 2
Caption: Workflow for the synthesis of this compound hydrochloride via a piperidone intermediate.
Experimental Protocols for Strategy 2
Step 1: N-Protection of 3-Piperidinone
Protection of the piperidine nitrogen is crucial for the subsequent steps. The Boc (tert-butoxycarbonyl) group is a common choice due to its stability and ease of removal.
-
Materials:
-
3-Piperidinone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a biphasic system
-
-
Protocol:
-
Suspend 3-piperidinone hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at 0 °C.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-3-piperidinone, which can often be used without further purification.
-
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction
This step introduces an exocyclic double bond which will be the precursor to the desired substituent.
-
Materials:
-
N-Boc-3-piperidinone
-
A suitable phosphorus ylide (e.g., from methyltriphenylphosphonium bromide and a strong base)
-
Tetrahydrofuran (THF)
-
-
Protocol:
-
Prepare the phosphorus ylide in situ by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in THF at 0 °C.
-
Add a solution of N-Boc-3-piperidinone in THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to yield the exocyclic alkene.
-
Step 3 & 4: Hydroboration-Oxidation and Suzuki Coupling (Alternative to Steps 2-4 in the diagram)
A more direct approach from the piperidone would be a Shapiro or similar reaction to form a vinyl triflate, followed by a Suzuki coupling.
-
Protocol Outline:
-
Convert N-Boc-3-piperidinone to the corresponding vinyl triflate using a strong base (e.g., LDA) and N-phenyl-bis(trifluoromethanesulfonimide).
-
Perform a Suzuki coupling with 4-(methoxycarbonyl)phenylboronic acid under similar conditions as described in Strategy 1, Step 1 to obtain methyl 4-(1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)benzoate.
-
Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield methyl 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoate.
-
Step 5: Deprotection and Hydrolysis
This step removes the Boc protecting group and hydrolyzes the ester in a one-pot or sequential manner.
-
Materials:
-
Methyl 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
-
Protocol:
-
Deprotection: Dissolve the protected piperidine in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.
-
Hydrolysis: Dissolve the resulting crude amine salt in a mixture of methanol and water. Add an excess of NaOH and heat to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with HCl to pH ~6-7 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Step 6: Hydrochloride Salt Formation
This step is identical to Step 4 in Strategy 1.
| Parameter | Step 1: N-Protection | Step 2-4 (Alternative) | Step 5: Deprotection/Hydrolysis | Step 6: Salt Formation |
| Key Reagents | Boc₂O, Et₃N | LDA, PhNTf₂, Pd catalyst, boronic acid, H₂/Pd/C | TFA or HCl, NaOH | HCl solution |
| Solvent | DCM | THF, Dioxane/Water, Methanol | DCM, Methanol/Water | Diethyl ether or Isopropanol |
| Temperature | 0 °C to Room Temp | -78 °C to Reflux | Room Temp to Reflux | Room Temperature |
| Duration | 12-16 hours | Multi-step | 3-6 hours | 0.5-1 hour |
Conclusion
The synthesis of this compound hydrochloride can be achieved through multiple robust synthetic routes. The choice of strategy will depend on the availability of starting materials, scalability requirements, and the desired purity profile of the final compound. Strategy 1, featuring a late-stage hydrogenation, is often more convergent. Strategy 2, building upon a piperidone core, may offer greater flexibility for analog synthesis. Both methods rely on well-established, high-yielding chemical transformations that are readily adaptable in a standard synthetic chemistry laboratory.
References
Application of 4-(Piperidin-3-yl)benzoic Acid in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the strategic application of 4-(Piperidin-3-yl)benzoic acid as a key building block in the design of Proteolysis Targeting Chimeras (PROTACs). It provides the scientific rationale for its use, detailed protocols for synthesis and biological evaluation, and expert insights into optimizing PROTAC performance through linker design.
The PROTAC Modality: A Paradigm Shift in Targeted Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own machinery to eliminate it entirely.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3]
The mechanism of action involves the PROTAC molecule acting as a molecular bridge, inducing the formation of a ternary complex between the target protein and an E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein's surface.[1][5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] A key advantage of this approach is its catalytic nature; after degradation of the target, the PROTAC is released and can engage another target protein molecule, enabling potent effects at sub-stoichiometric concentrations.[2][6]
The Critical Role of the Linker in PROTAC Design
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and pharmaceutical properties.[7] Its composition, length, flexibility, and attachment points collectively influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[8][9] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely used, there is a growing trend towards incorporating rigid motifs to gain more precise control over the PROTAC's conformation and properties.[7][10][]
This compound: A Rigid Scaffold for Optimized Linker Design
This compound is an exemplary building block for constructing rigid linkers. Its incorporation into a PROTAC linker offers several distinct advantages rooted in its unique chemical structure.
Rationale for Use
-
Conformational Rigidity: The saturated six-membered piperidine ring introduces a high degree of conformational constraint compared to flexible alkyl or PEG chains.[12][13] This rigidity helps to pre-organize the PROTAC, reducing the entropic penalty of forming the ternary complex and potentially leading to more stable and productive protein-protein interactions between the POI and the E3 ligase.[14]
-
Defined Exit Vectors: The specific substitution pattern of this compound provides well-defined geometric vectors for connecting the warhead and E3 ligase ligand. This structural definition is crucial for optimizing the spatial orientation of the two binding moieties, a key factor in degradation efficacy.
-
Improved Physicochemical Properties: The basic nitrogen atom within the piperidine ring can be protonated at physiological pH.[13][15] This can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these large, high molecular weight compounds which often fall outside Lipinski's "Rule of Five".[15][16] Improved solubility is a critical factor for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[17]
-
Synthetic Versatility: The benzoic acid moiety provides a reliable and versatile chemical handle. It can be readily activated to form amide bonds with amine-functionalized warheads, E3 ligands, or other linker components, streamlining the synthetic process.[18]
Comparative Properties of Linker Scaffolds
| Property | Flexible Linkers (e.g., PEG/Alkyl) | Rigid Linkers (e.g., Piperidine-Based) | Rationale & Impact[7][12][13][14] |
| Conformation | High number of rotatable bonds; conformationally flexible. | Limited rotatable bonds; conformationally constrained. | Rigidity can pre-organize the PROTAC, reducing the entropic penalty for ternary complex formation and increasing potency. |
| Ternary Complex | May allow for multiple, less stable binding modes. | Promotes a more defined and potentially more stable ternary complex. | A stable, productive complex is essential for efficient ubiquitination and subsequent degradation. |
| Solubility | Can be modulated (PEG increases hydrophilicity). | Can be enhanced via protonation of the basic piperidine nitrogen. | Improved solubility is critical for bioavailability and favorable ADME properties. |
| Metabolic Stability | Flexible chains can be susceptible to metabolism. | The rigid core can enhance metabolic stability. | Increased stability leads to a longer half-life and sustained pharmacological effects. |
| Synthesis | Often requires multi-step synthesis to achieve desired length. | Modular; can be incorporated as a single, well-defined unit. | Simplifies synthesis and allows for systematic exploration of structure-activity relationships (SAR). |
Protocols for Synthesis and Characterization
The following protocols provide a framework for the synthesis and characterization of a PROTAC utilizing a this compound-derived linker.
Protocol 1: Synthesis of a Representative PROTAC
This protocol describes a typical three-step synthesis involving two amide bond formations.
Materials:
-
Amine-functionalized POI ligand (Warhead-NH₂)
-
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand with an appropriate linker attachment point)
-
Coupling agents (e.g., HATU, PyBOP)
-
Base (e.g., DIPEA, Et₃N)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (HPLC, rotary evaporator)
Step 1: Coupling of Warhead to the Piperidine Linker
-
In a round-bottom flask, dissolve 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.1 eq) and the base DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate. This product may be used in the next step without further purification if sufficiently pure.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a 20-50% solution of TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene several times to remove residual TFA. The resulting amine salt is typically used directly in the next step.
Step 3: Final Amide Coupling to E3 Ligase Ligand
-
In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes for pre-activation.
-
Dissolve the deprotected amine salt from Step 2 in DMF, add DIPEA (to neutralize the TFA salt), and add this solution to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC compound directly from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: Characterization of the Final PROTAC
It is imperative to confirm the identity and purity of the synthesized PROTAC before biological evaluation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the final compound and assess its purity (typically >95% is required for cellular assays).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and verify that all components have been correctly assembled.
Protocols for Biological Evaluation
Once a PROTAC is synthesized and characterized, its biological activity must be assessed through a series of cell-based assays.[19]
Protocol 3: Western Blot for Target Protein Degradation
This protocol is the gold standard for quantifying the extent of POI degradation.[20][21]
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment, primary antibody against the POI, primary antibody for a loading control (e.g., GAPDH, β-actin), and HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 µM down to 1 pM. Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a desired time period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescence substrate, and capture the image.
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to its corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus log[PROTAC] and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[19]
-
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream functional consequence of target degradation, such as anti-proliferative effects.[19]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to the biological function of the POI (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability versus log[PROTAC] and fit a dose-response curve to determine the IC₅₀ value.
-
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. explorationpub.com [explorationpub.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. diva-portal.org [diva-portal.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
protocol for coupling 4-(Piperidin-3-yl)benzoic acid to a target molecule
An In-Depth Guide to the Amide Coupling of 4-(Piperidin-3-yl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Piperidinyl-Benzoic Acid Scaffold
In the landscape of modern drug discovery and development, the this compound moiety represents a highly valuable and versatile building block. Its rigid, semi-flexible structure makes it an ideal component for linkers in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked molecular fragments is critical for ternary complex formation and subsequent targeted protein degradation. The piperidine ring offers a key point of substitution, while the benzoic acid provides a robust handle for covalent attachment to a target molecule.
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the successful coupling of this compound to a target amine. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for two of the most reliable coupling methodologies, and offer insights into reaction monitoring, characterization, and troubleshooting.
Part 1: The Core Challenge and Strategic Approach
The primary challenge in coupling this compound lies in its bifunctional nature. The molecule possesses both a carboxylic acid group, which must be activated for amide bond formation, and a secondary amine within the piperidine ring, which is itself a nucleophile. This secondary amine can compete with the target amine, leading to undesired self-polymerization or side reactions.
Therefore, a robust and successful coupling strategy must involve a three-stage process:
-
Protection: The nucleophilic piperidine nitrogen must be temporarily "masked" with a protecting group.
-
Coupling: The protected molecule's carboxylic acid is then activated and reacted with the target amine.
-
Deprotection: The protecting group is selectively removed to yield the final desired conjugate.
This workflow ensures that the amide bond forms exclusively between the benzoic acid moiety and the intended target molecule.
Caption: High-level workflow for coupling this compound.
Part 2: Mechanistic Insights and Reagent Selection
The heart of the protocol is the amide coupling step. The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, potential for racemization (if chiral centers are present), and reaction efficiency[1][2]. We will focus on two gold-standard methodologies: the carbodiimide-based EDC/HOBt system and the uronium salt-based HATU system.
Methodology A: EDC/HOBt Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids. The mechanism involves the acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate[3]. This intermediate is susceptible to hydrolysis and can lead to racemization. To mitigate this, an additive like N-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the amide bond[1][3].
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[1]
Methodology B: HATU Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium/aminium-based coupling reagent known for its high efficiency, especially with challenging or sterically hindered substrates[4]. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester[1][3]. This active ester rapidly reacts with the amine to yield the final amide product with minimal risk of racemization.
Caption: Mechanism of HATU-mediated amide bond formation.[1]
Part 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection of this compound
Causality: The Boc (tert-butoxycarbonyl) group is an ideal choice for protecting the piperidine nitrogen. It is stable to the basic conditions of HATU coupling and the generally neutral conditions of EDC coupling but can be cleanly removed with mild acid, ensuring orthogonality[5][6].
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 - 1.2 | Boc Protecting Agent |
| Sodium Bicarbonate (NaHCO₃) or TEA | 2.0 - 3.0 | Base |
| Dioxane/Water or THF/Water | - | Solvent System |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.5 equiv) to the solution and stir until dissolved. The base deprotonates the carboxylic acid, increasing its solubility in the aqueous medium and neutralizing the acid produced during the reaction.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate or diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl or KHSO₄ solution. Acidification protonates the carboxylate, causing the protected product to precipitate.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.
-
-
Characterization: Confirm the structure of the resulting N-Boc-4-(piperidin-3-yl)benzoic acid by ¹H NMR and Mass Spectrometry.
Protocol 2: Amide Coupling to Target Amine (Target-NH₂)
Here we present two parallel protocols. The choice depends on the reactivity of the target amine and cost considerations. HATU is generally faster and more effective for less reactive or sterically hindered amines[4].
Protocol 2A: EDC/HOBt Coupling
| Reagent | Molar Eq. | Purpose |
| N-Boc-4-(piperidin-3-yl)benzoic acid | 1.0 | Carboxylic Acid Component |
| Target Amine (Target-NH₂) | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Activating Agent |
| HOBt | 1.2 - 1.5 | Racemization Suppressant |
| DIPEA or TEA | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-(piperidin-3-yl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the target amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring. This helps to control the reaction exotherm and minimize side reactions.
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. The base is crucial for neutralizing the HCl salt of EDC and maintaining a basic environment for the coupling[1][7].
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS[8][9].
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers successively with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amide[3].
Protocol 2B: HATU Coupling
| Reagent | Molar Eq. | Purpose |
| N-Boc-4-(piperidin-3-yl)benzoic acid | 1.0 | Carboxylic Acid Component |
| Target Amine (Target-NH₂) | 1.0 - 1.1 | Nucleophile |
| HATU | 1.0 - 1.2 | High-Efficiency Activator |
| DIPEA or 2,4,6-Collidine | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve the N-Boc-4-(piperidin-3-yl)benzoic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add DIPEA (2.0 equiv) to the solution, followed by HATU (1.1 equiv). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step generates the highly reactive OAt-active ester[3].
-
Amine Addition: Add the target amine (1.05 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 1-4 hours. HATU couplings are often significantly faster than EDC-mediated reactions. Monitor progress by TLC or LC-MS[3][8].
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 2A.
Protocol 3: N-Boc Deprotection
Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group without affecting the newly formed, robust amide bond.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified, Boc-protected coupled product in Dichloromethane (DCM).
-
TFA Addition: Add an excess of Trifluoroacetic acid (TFA), typically in a 20-50% v/v solution with DCM (e.g., 1:4 TFA:DCM).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product peak with the corresponding mass shift (-100 Da).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The crude product will be the TFA salt. It can be used as is, or the free base can be obtained by dissolving the residue in a minimal amount of water, basifying with NaHCO₃ or a mild base, and extracting with an organic solvent.
-
Alternatively, purification by reverse-phase HPLC is often effective for obtaining a highly pure product as the TFA salt.
-
Part 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective activation of the carboxylic acid.- Low nucleophilicity of the target amine.- Degradation of coupling reagents. | - Switch from EDC/HOBt to the more potent HATU reagent[4].- Ensure all reagents are fresh and anhydrous solvents are used.- Increase reaction time or modestly increase temperature (e.g., to 40 °C), monitoring for side products[8]. |
| Presence of Unreacted Starting Acid | - Insufficient equivalents of coupling reagent or base.- Reaction time is too short. | - Increase equivalents of coupling reagent and base to 1.5 and 3.0, respectively.- Extend the reaction time and continue monitoring by LC-MS. |
| Side Product Corresponding to EDU/TMU Adduct | - The reactive intermediate (O-acylisourea or OAt-ester) is reacting with the urea byproduct. | - Ensure the amine is added promptly after the pre-activation step (for HATU).- For EDC, ensure sufficient HOBt is present to trap the intermediate. |
| Difficulty in Purification | - The EDC byproduct, dicyclohexylurea (DCU), is insoluble and difficult to remove if DCC is used instead of EDC. - Product polarity is similar to impurities. | - Use water-soluble EDC to ensure the urea byproduct is removed during aqueous work-up[1].- Optimize chromatography conditions (e.g., try a different solvent gradient or switch to reverse-phase HPLC). |
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
Application Notes and Protocols for the Derivatization of 4-(Piperidin-3-yl)benzoic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 4-(Piperidin-3-yl)benzoic Acid Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, embodying a unique combination of a rigid aromatic ring and a flexible, basic piperidine moiety. This bifunctional architecture provides three distinct points for chemical modification, making it an ideal template for the systematic exploration of structure-activity relationships (SAR) in drug discovery.[1] The carboxylic acid group offers a handle for amide and ester formation, the secondary amine of the piperidine ring allows for a wide range of N-functionalization, and the aromatic ring can be further substituted to probe interactions with target proteins. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this versatile scaffold to generate compound libraries for SAR studies.
Core Derivatization Strategy: A Three-Pronged Approach
The successful exploration of the chemical space around the this compound core requires a systematic and often protected, stepwise approach to modify its three key regions. The inherent challenge lies in the presence of both an acidic carboxylic acid and a basic secondary amine, which can interfere with each other under certain reaction conditions. Therefore, a well-designed protecting group strategy is paramount for achieving selective derivatization.
Caption: Overall derivatization strategy for this compound.
Protecting Group Strategy: Enabling Selective Modifications
To avoid unwanted side reactions, such as self-polymerization or cross-reactivity, a robust protecting group strategy is essential. The choice of protecting groups should be orthogonal, meaning that each can be removed under specific conditions without affecting the others.[2][3]
Caption: Orthogonal protecting group strategy for selective derivatization.
Protocol 1: Boc Protection of the Piperidine Nitrogen
-
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a variety of reaction conditions used for modifying the carboxylic acid but can be readily removed under acidic conditions (e.g., trifluoroacetic acid).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the mixture to pH 3-4 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
-
Part 1: Derivatization of the Carboxylic Acid Moiety
Modification of the carboxylic acid to form amides or esters is a cornerstone of SAR studies, as it allows for the introduction of a wide variety of substituents that can probe hydrogen bonding, lipophilicity, and steric interactions.
Amide Bond Formation
Amide coupling reactions are a robust method for introducing diverse chemical functionalities.[4]
Protocol 2: Amide Coupling using HATU
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[5]
-
Procedure (starting with Boc-protected acid from Protocol 1):
-
Dissolve Boc-protected this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
-
The Boc group can be subsequently removed with TFA in dichloromethane to yield the final amide.
-
| Derivative | R-group on Amide | Rationale for SAR |
| Amide 1 | Benzyl | Probes for aromatic interactions (pi-stacking). |
| Amide 2 | Morpholine | Introduces a polar, hydrogen bond acceptor group. |
| Amide 3 | Cyclohexyl | Explores the effect of a bulky, lipophilic group. |
Ester Formation
Esterification provides another avenue to modulate the physicochemical properties of the molecule.
Protocol 3: Fischer Esterification
-
Rationale: Fischer esterification is a classic acid-catalyzed method for forming esters from carboxylic acids and alcohols. It is a cost-effective and straightforward procedure.
-
Procedure (starting with Boc-protected acid from Protocol 1):
-
Suspend Boc-protected this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which also acts as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.
-
Purify by column chromatography if necessary.
-
Part 2: Derivatization of the Piperidine Nitrogen
Functionalization of the piperidine nitrogen is a powerful strategy to alter the basicity, lipophilicity, and steric bulk of the molecule, which can significantly impact pharmacokinetic properties and target engagement.[1]
N-Alkylation
Protocol 4: Reductive Amination
-
Rationale: Reductive amination is a versatile method for N-alkylation that avoids the potential for over-alkylation that can occur with alkyl halides. It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
-
Procedure (starting with the methyl or ethyl ester of this compound):
-
Dissolve the 4-(piperidin-3-yl)benzoate ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired aldehyde or ketone (1.2 eq).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Derivative | R-group on Nitrogen | Rationale for SAR |
| N-Alkyl 1 | Benzyl | Introduces a lipophilic, aromatic substituent. |
| N-Alkyl 2 | Isopropyl | Increases steric bulk near the nitrogen. |
| N-Alkyl 3 | 2-methoxyethyl | Enhances polarity and potential for hydrogen bonding. |
N-Acylation
Protocol 5: N-Acylation with Acyl Chlorides
-
Rationale: N-acylation with acyl chlorides is a straightforward method to introduce amide functionalities directly onto the piperidine nitrogen.
-
Procedure (starting with the methyl or ethyl ester of this compound):
-
Dissolve the 4-(piperidin-3-yl)benzoate ester (1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
-
Part 3: Derivatization of the Aromatic Ring
Modification of the aromatic ring through electrophilic aromatic substitution (EAS) can be used to explore the electronic and steric requirements of the binding pocket.
Electrophilic Aromatic Substitution
-
Rationale and Directing Effects: The benzoic acid ring is deactivated towards EAS due to the electron-withdrawing nature of the carboxylic acid group, which directs incoming electrophiles to the meta position (positions 3 and 5).[4][5][6][7] The piperidinyl group is an activating, ortho, para-director. In the case of this compound, the position of substitution will be influenced by the combined effects of these two groups. The position ortho to the piperidinyl group and meta to the carboxylic acid (position 3) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position meta to the carboxylic acid and ortho to the piperidinyl group (position 5).
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Protocol 6: Nitration of the Aromatic Ring
-
Rationale: Nitration is a classic EAS reaction that introduces a nitro group, which can then be a handle for further functionalization (e.g., reduction to an amine).
-
Procedure (starting with a protected form of the scaffold, e.g., Boc-protected ester):
-
Dissolve the protected this compound derivative in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the desired regioisomer.
-
Illustrative SAR Data
The following table provides a hypothetical representation of how SAR data for a series of derivatives might be presented. The biological activity would be determined by the specific assay relevant to the therapeutic target.
| Compound ID | Modification Site | R-Group | Biological Activity (IC₅₀, µM) |
| Parent | - | - | 10.5 |
| Amide 1 | Carboxylic Acid | Benzyl | 5.2 |
| Amide 2 | Carboxylic Acid | Morpholine | 15.8 |
| N-Alkyl 1 | Piperidine N | Benzyl | 2.1 |
| N-Alkyl 2 | Piperidine N | Isopropyl | 8.9 |
| Aryl 1 | Aromatic Ring (Pos 5) | -NO₂ | > 50 |
Conclusion
The this compound scaffold offers a rich platform for medicinal chemistry exploration. Through a systematic approach involving judicious use of protecting groups and a diverse array of derivatization reactions, researchers can efficiently generate compound libraries to probe structure-activity relationships. The protocols outlined in this guide provide a solid foundation for the synthesis of novel analogs, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. CN104926788A - Substituted piperidin derivative, and pharmaceutical composition containing substituted piperidin derivative and application thereof in antitumor - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). [Chemistry] [gauthmath.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
use of 4-(Piperidin-3-yl)benzoic acid in solid-phase synthesis
Application Note & Protocols
Topic: Strategic Use of 4-(Piperidin-3-yl)benzoic Acid in Solid-Phase Synthesis for Accelerated Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bifunctional Scaffolds in Solid-Phase Synthesis
Solid-Phase Synthesis (SPS) has revolutionized the assembly of complex organic molecules, most notably peptides and peptidomimetics, by anchoring a starting material to an insoluble polymer support.[1] This approach simplifies the purification process to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion and facilitating automation.[1][2] Within the vast arsenal of chemical building blocks available for SPS, bifunctional scaffolds—molecules possessing two distinct points for chemical elaboration—are of paramount importance for building molecular diversity and complexity.
This compound is one such strategic building block. Its structure marries a semi-rigid piperidine ring with a versatile benzoic acid moiety, offering two orthogonal vectors for chemical modification. The benzoic acid's carboxyl group provides a robust anchor for attachment to various solid supports, while the piperidine's secondary amine serves as a key handle for diversification. This unique topology makes it an invaluable scaffold for constructing combinatorial libraries and an ideal linker component in advanced modalities like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked fragments is critical for biological function.
This document serves as a technical guide for the effective incorporation and elaboration of this compound in solid-phase synthesis workflows, grounded in the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.
Core Principles: Integrating this compound into Fmoc-Based SPS
The successful use of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on a strategic protection scheme to ensure selective reactions. The workflow is logically divided into three main phases: Immobilization, Elaboration, and Cleavage.
-
Orthogonal Protection: Before immobilization, the secondary amine of the piperidine ring must be protected with a group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be removed under conditions that do not cleave the final product from the resin. The tert-Butoxycarbonyl (Boc) group is the ideal choice, as it is readily removed with mild acid (e.g., Trifluoroacetic acid - TFA), which is often used in intermediate deprotection steps or can be removed during the final cleavage.
-
Immobilization via the Carboxyl Group: The benzoic acid moiety serves as the attachment point to an amine-functionalized solid support, such as Rink Amide or Sieber Amide resin. This is achieved through standard peptide coupling reactions, where the carboxylic acid is activated in situ to form a highly reactive species that readily acylates the resin's free amino groups.
-
On-Resin Elaboration: Once the scaffold is securely anchored and the piperidine's Boc group is removed, the now-free secondary amine is the primary site for building molecular diversity. This can involve acylation with various carboxylic acids, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes, allowing for the systematic exploration of chemical space around the piperidine core.
The entire process is a testament to the efficiency of SPS, where complex molecules are built in a stepwise fashion on a solid support.
Figure 1: General workflow for solid-phase synthesis using this compound.
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should consider optimization based on the specific properties of the substrates being used.
Protocol 1: Immobilization of Boc-4-(Piperidin-3-yl)benzoic Acid on Rink Amide Resin
Causality: This protocol anchors the scaffold to the solid support. The use of HATU as a coupling reagent is recommended due to its high efficiency and low rate of racemization. DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize protonated species. Capping with acetic anhydride is a critical step to block any unreacted amino groups on the resin, preventing the formation of deletion sequences in subsequent steps.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Rink Amide Resin (0.5 mmol/g) | 200 mg (0.1 mmol scale) | Solid support |
| Boc-4-(piperidin-3-yl)benzoic acid | 92.8 mg (0.3 mmol, 3 eq) | Building block |
| HATU | 114 mg (0.3 mmol, 3 eq) | Coupling Activator |
| N,N-Diisopropylethylamine (DIPEA) | 105 µL (0.6 mmol, 6 eq) | Base |
| Dimethylformamide (DMF) | As required | Solvent |
| Dichloromethane (DCM) | As required | Solvent |
| Capping Solution (Ac₂O/DIPEA/DMF) | 1:1:8 v/v/v | Block unreacted amines |
Step-by-Step Methodology:
-
Resin Swelling: Place the Rink Amide resin in a solid-phase reaction vessel. Swell the resin in DMF (approx. 5 mL) for 1 hour with gentle agitation. Drain the DMF.[3]
-
Fmoc-Deprotection of Resin: To expose the free amine on the resin, treat with 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[4][5]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all traces of piperidine.
-
Coupling Activation: In a separate vial, dissolve Boc-4-(piperidin-3-yl)benzoic acid and HATU in 2 mL of DMF. Add DIPEA and vortex for 1-2 minutes. This is the "pre-activation" step.
-
Coupling Reaction: Add the activated solution to the washed and drained resin. Agitate the mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of free primary amines. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Capping (Optional but Recommended): Treat the resin with the capping solution for 30 minutes to acetylate any unreacted amino groups.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under a stream of nitrogen or in vacuo.
Protocol 2: On-Resin Elaboration via Acylation of the Piperidine Nitrogen
Causality: This protocol demonstrates the diversification of the scaffold. First, the Boc group is selectively removed using a mild TFA solution, which does not affect the acid-labile linker of the Rink Amide resin. The subsequent acylation follows the same principles as the initial immobilization, using an excess of reagents to ensure the reaction goes to completion.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Resin from Protocol 1 | 0.1 mmol scale | Substrate |
| Boc Deprotection Solution | 20% TFA in DCM | Remove Boc group |
| Carboxylic Acid (R-COOH) | 0.3 mmol (3 eq) | Diversification agent |
| HBTU / HOBt | 0.3 mmol (3 eq) each | Coupling Activators |
| DIPEA | 0.6 mmol (6 eq) | Base |
| Dimethylformamide (DMF) | As required | Solvent |
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin from Protocol 1 in DCM (5 mL) for 30 minutes. Drain the solvent.
-
Boc Deprotection: Treat the resin with the 20% TFA in DCM solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 25 minutes. The secondary amine is now deprotected.
-
Washing and Neutralization: Wash the resin with DCM (5 x 5 mL). To neutralize the protonated amine, wash with a 10% DIPEA in DMF solution (3 x 5 mL), followed by DMF (5 x 5 mL).
-
Acylation: a. Pre-activate the desired carboxylic acid (R-COOH) with HBTU/HOBt and DIPEA in DMF, as described in Protocol 1, Step 4. b. Add the activated mixture to the resin. c. Agitate at room temperature for 2-4 hours.
-
Reaction Monitoring: Perform a suitable test for secondary amines (e.g., chloranil test). A negative result indicates complete acylation.
-
Final Wash: Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.
Protocol 3: Final Cleavage and Product Isolation
Causality: The final step uses a strong acid, TFA, to simultaneously cleave the elaborated molecule from the resin support and remove any remaining acid-labile side-chain protecting groups. Scavengers like triisopropylsilane (TIS) and water are crucial to quench reactive cationic species generated during cleavage, preventing side reactions and degradation of the product.[6]
Figure 2: Workflow for cleavage and purification.
Step-by-Step Methodology:
-
Preparation: Place the dried resin (0.1 mmol) in the reaction vessel.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS . Add 2-3 mL of this cocktail to the resin.
-
Safety Note: Work in a fume hood. TFA is highly corrosive.
-
-
Incubation: Agitate the slurry at room temperature for 2-3 hours.
-
Resin Removal: Filter the acidic solution into a clean collection tube (e.g., a 15 mL centrifuge tube), separating the liquid product from the exhausted resin beads. Wash the beads with a small amount of fresh TFA to recover any remaining product.
-
Precipitation: Add the TFA solution dropwise to a larger tube containing ~10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Isolation: Centrifuge the suspension (e.g., 4000 rpm for 5 minutes). Carefully decant the ether.
-
Washing: Add fresh cold ether, vortex briefly to wash the pellet, and centrifuge again. Repeat this wash step two more times to remove residual scavengers.
-
Drying: After the final decantation, dry the crude product pellet under a stream of nitrogen or in a desiccator.
-
Purification and Analysis: Dissolve the crude product in a suitable solvent (e.g., Water/Acetonitrile mixture) and purify by reverse-phase HPLC. Confirm the identity and purity of the final product by LC-MS and NMR.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for solid-phase synthesis. The protocols outlined here provide a reliable framework for its immobilization and subsequent elaboration, enabling the rapid generation of diverse molecular libraries. Its utility as a semi-rigid linker makes it particularly attractive for the synthesis of complex molecules like PROTACs and other targeted therapeutics. By mastering its incorporation into SPS workflows, researchers can significantly accelerate the design-synthesis-test cycle in modern drug discovery.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application and Protocol Guide for the Analysis of 4-(Piperidin-3-yl)benzoic Acid using HPLC and LC-MS
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 4-(Piperidin-3-yl)benzoic acid in research and drug development settings. As a chiral compound with zwitterionic properties, this compound presents unique analytical challenges. This document outlines two primary analytical approaches: a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection for enantiomeric separation and quantification, and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols herein are designed to be self-validating, with in-depth explanations of the scientific rationale behind each step, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction to this compound and its Analytical Significance
This compound is a key structural motif found in a variety of pharmacologically active molecules. Its piperidine and benzoic acid moieties confer specific physicochemical properties that are crucial for its interaction with biological targets. The presence of a chiral center at the 3-position of the piperidine ring means that it exists as two enantiomers, which may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance in drug development and quality control.
The molecule's structure, containing both a basic secondary amine (piperidine) and an acidic carboxylic acid group, results in zwitterionic character, particularly at physiological pH. This dual nature influences its solubility, chromatographic retention, and ionization efficiency, necessitating carefully designed analytical methods. This guide addresses these challenges by providing tailored HPLC and LC-MS/MS methodologies.
Physicochemical Properties: A Foundation for Method Development
| Property | Predicted Value/Characteristic | Rationale for Method Development |
| Molecular Formula | C₁₂H₁₅NO₂ | Defines the molecular weight for mass spectrometry. |
| Molecular Weight | 205.25 g/mol | Crucial for calculating concentrations and for mass spectrometer settings. |
| pKa (acidic) | ~4.2 | The benzoic acid moiety will be deprotonated at pH > 4.2. This dictates the mobile phase pH for controlling retention in reversed-phase HPLC. |
| pKa (basic) | ~10.5 | The piperidine nitrogen will be protonated at pH < 10.5. This is key for achieving retention on cation-exchange columns and for efficient ionization in positive mode ESI-MS. |
| Zwitterionic Range | pH ~4.2 to ~10.5 | In this range, the molecule has both a positive and negative charge, affecting its solubility and chromatographic behavior. HILIC or mixed-mode chromatography can be advantageous. |
| Predicted logP | ~2.2 | Indicates moderate lipophilicity of the neutral form, suitable for reversed-phase chromatography. |
| UV Absorbance | Maxima expected ~230-275 nm | The benzoic acid chromophore allows for UV detection. The exact maximum should be determined experimentally, but this range provides a good starting point.[1][2] |
| Chirality | Exists as (R) and (S) enantiomers | Requires the use of a chiral stationary phase (CSP) for separation. |
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
The primary objective of the HPLC method is to achieve baseline separation of the (R) and (S) enantiomers of this compound. Given its acidic nature, a polysaccharide-based chiral stationary phase operated in normal phase or reversed-phase with appropriate mobile phase modifiers is a logical starting point.[3]
Rationale for Method Design
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose (e.g., Chiralpak® series), have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with acidic and amine functionalities.[3] An immobilized amylose-based column is selected for its robustness and compatibility with a wide range of solvents.
-
Mobile Phase: For acidic compounds, the addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape by suppressing the ionization of the carboxylic acid group and minimizing interactions with residual silanols on the stationary phase.[3] A mobile phase of hexane and ethanol is a common choice for normal-phase chiral separations.
-
Detection: Based on the benzoic acid chromophore, UV detection at approximately 235 nm is proposed. This wavelength is often a good compromise for sensitivity for benzoic acid derivatives.[4]
Proposed Chiral HPLC Method Parameters
| Parameter | Condition | Justification |
| Column | Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm | Proven efficacy for chiral separation of a wide range of compounds.[5] |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) | Common mobile phase for normal phase chiral separations. TFA improves peak shape for acidic analytes.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can affect chiral selectivity; starting at ambient temperature is a standard practice. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 235 nm | Good absorbance for benzoic acid derivatives.[4] |
Step-by-Step Protocol for Chiral HPLC Analysis
-
Mobile Phase Preparation: Precisely prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of Ethanol, and 1 mL of TFA. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the standard solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Identify and integrate the peaks corresponding to the two enantiomers. The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.
Caption: Chiral HPLC-UV Analysis Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying this compound in plasma, LC-MS/MS is the method of choice. The zwitterionic nature of the analyte requires careful consideration of the chromatographic and mass spectrometric conditions.
Rationale for Method Design
-
Chromatography: Due to its polar and zwitterionic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique.[6][7] HILIC columns retain polar compounds that are poorly retained on traditional C18 columns. Alternatively, a reversed-phase C18 column can be used with an appropriate mobile phase pH to control the ionization state of the analyte.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the basic piperidine nitrogen, which is readily protonated.
-
Mass Spectrometry: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification in a complex matrix like plasma.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. A deuterated analog of this compound would be an ideal IS.
Proposed LC-MS/MS Method Parameters
| Parameter | Condition | Justification |
| Column | HILIC (e.g., SeQuant® ZIC®-HILIC), 3.5 µm, 2.1 x 100 mm | Good retention for polar, zwitterionic compounds.[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Common aqueous mobile phase for HILIC. Acidic pH ensures protonation of the piperidine nitrogen. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic mobile phase for HILIC. |
| Gradient | 95% B to 50% B over 5 minutes | A typical gradient for eluting compounds from a HILIC column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A suitable volume for LC-MS/MS. |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen is readily protonated. |
| MRM Transitions | Analyte: [M+H]⁺ → fragment ion(s); IS: [M+D+H]⁺ → fragment ion(s) | Specific transitions to be determined by infusion and optimization. |
Step-by-Step Protocol for LC-MS/MS Analysis
-
MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify suitable product ions for MRM.
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Acquire data in MRM mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants. Determine the concentration of the analyte in the unknown samples from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID | 406233-26-9 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 85474-75-5|4-(Piperazin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 6. MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Piperidin-3-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(Piperidin-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind key procedural choices.
Overview of Synthetic Strategy
The most direct and common route to this compound involves the reduction of the aromatic pyridine ring of a suitable precursor, typically 4-(Pyridin-3-yl)benzoic acid. While conceptually straightforward, the successful execution of this synthesis hinges on careful control of the reduction step and a robust strategy for managing protecting groups.
This guide is structured to follow the typical laboratory workflow, addressing potential issues from starting material selection through to final product purification.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Part A: The Reduction Step (Catalytic Hydrogenation)
The reduction of the electron-deficient pyridine ring is the most critical and often challenging step.
Question 1: My hydrogenation of 4-(Pyridin-3-yl)benzoic acid is slow, stalls, or fails to go to completion. What are the likely causes and solutions?
This is the most common issue. The primary culprits are catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.
-
Causality - Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of the metal catalyst (e.g., Palladium, Platinum), blocking active sites and preventing the hydrogenation reaction. This is a classic example of catalyst poisoning.[1]
-
Solutions:
-
Acidic Solvent: The most effective solution is to perform the hydrogenation in an acidic solvent, such as glacial acetic acid or by adding HCl to an alcohol solvent (e.g., methanol). The acid protonates the pyridine nitrogen, converting it into a pyridinium salt. This prevents the lone pair from binding to and poisoning the catalyst, thereby allowing the reaction to proceed.[2]
-
Catalyst Choice & Loading: While 5-10% Palladium on Carbon (Pd/C) is a common starting point, it can sometimes be sluggish. More active catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) can significantly increase the reaction rate.[2] Ensure a sufficient catalyst loading, typically 5-10 mol% relative to the substrate.
-
Hydrogen Pressure: For many pyridine reductions, atmospheric pressure from a hydrogen balloon is insufficient. Using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to achieve pressures of 50-100 psi (3-7 bar) or higher is often necessary to drive the reaction to completion.[1][3]
-
Temperature: Gently heating the reaction to 40-60 °C can increase the rate, but should be done cautiously as it can also promote side reactions.
-
Question 2: My reaction is complete, but I have significant byproducts. How can I improve selectivity?
Byproduct formation usually results from over-reduction or, in some cases, incomplete reduction.
-
Causality - Over-reduction: Aggressive reaction conditions (highly active catalyst, high temperature/pressure) can lead to the reduction of the benzoic acid's aromatic ring, yielding 4-(piperidin-3-yl)cyclohexanecarboxylic acid. The carboxylic acid group itself can also be reduced to an alcohol under very harsh conditions with specific catalysts.[3]
-
Solutions:
-
Monitor the Reaction: Closely monitor the reaction's progress by TLC, LC-MS, or ¹H NMR. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.
-
Tune Reaction Conditions: If over-reduction is observed, reduce the severity of the conditions. Try lowering the hydrogen pressure, reducing the temperature, or switching to a less active catalyst (e.g., from PtO₂ to Pd/C).
-
| Parameter | Condition for Slow Reaction | Condition for Over-reduction | Recommended Adjustment |
| Catalyst | Pd/C may be too slow. | PtO₂, Rh/C may be too active. | Switch to PtO₂ or increase loading. |
| Pressure | Atmospheric pressure is insufficient. | High pressure (>100 psi) may be excessive. | Increase pressure using a Parr apparatus. |
| Solvent | Neutral solvent (MeOH, EtOH). | N/A | Add acetic acid or HCl to protonate the pyridine. |
| Temperature | Room temperature may be too low. | Elevated temperature (>60 °C). | Increase temperature to 40-50 °C. |
Caption: Adjusting hydrogenation conditions to address common issues.
Part B: Protecting Group Strategy
The use of a tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen is common, especially if further synthetic steps are planned.[4][5]
Question 3: When should I introduce the Boc protecting group? Before or after the reduction?
This is a strategic choice. The most reliable method is to perform the reduction first and then protect the resulting secondary amine of the piperidine ring. Protecting the pyridine nitrogen prior to reduction is generally not a viable strategy for this type of hydrogenation.
Question 4: My Boc deprotection using Trifluoroacetic Acid (TFA) results in a low yield and multiple side products. What is happening?
-
Causality - Cationic Side Reactions: Boc deprotection proceeds via an acid-catalyzed mechanism that generates a relatively stable tert-butyl cation.[6][7] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule, particularly the electron-rich benzoic acid ring, leading to undesired t-butylated byproducts.[6]
-
Solutions:
-
Use a Cation Scavenger: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Common scavengers like triethylsilane (TES), anisole, or thioanisole will rapidly trap the t-butyl cation before it can react with your product.[7]
-
Switch to HCl: An excellent alternative to TFA is using a saturated solution of hydrogen chloride (HCl) gas in a solvent like 1,4-dioxane or methanol.[7] This method is often cleaner, and the resulting product is the hydrochloride salt, which is typically a stable, crystalline solid that is easy to isolate.
-
Troubleshooting Flowchart for Boc Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(Piperidin-3-yl)benzoic acid
Introduction: Understanding the Purification Challenge
Welcome to the technical support guide for 4-(Piperidin-3-yl)benzoic acid. This molecule is a valuable building block in pharmaceutical development, notably as a linker in PROTACs and other complex molecular architectures[1]. However, its purification presents a unique set of challenges that can be a significant source of frustration for researchers.
The core difficulty arises from its amphoteric and zwitterionic nature . The molecule contains both a basic piperidine nitrogen (pKa₂ ≈ 10-11) and an acidic carboxylic acid group (pKa₁ ≈ 4-5). At its isoelectric point (pI), the molecule exists as a zwitterion, where both groups are ionized. This state often leads to high crystallinity but very poor solubility in common organic solvents, complicating standard purification techniques like column chromatography and simple recrystallization.
This guide is structured to provide both quick answers to common issues and in-depth, field-proven protocols to help you navigate these challenges effectively. We will explore how to manipulate the molecule's pH-dependent solubility to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in nearly every common organic solvent (DCM, EtOAc, Ether)?
This is the most common issue and is directly related to the molecule's zwitterionic character. At neutral pH, the compound exists as an internal salt, which is highly polar and behaves more like an inorganic salt than a typical organic molecule. This high lattice energy makes it difficult for non-polar or moderately polar organic solvents to solvate it effectively. You will likely need to use highly polar protic solvents, mixed solvent systems, or adjust the pH to break the zwitterionic form.
Q2: My compound "crashes out" of solution when I try to neutralize it. How can I get clean crystals?
Rapid precipitation is a classic sign of "crashing out," which traps impurities within the solid. This happens when the change in pH is too abrupt, causing the molecule to rapidly cross its point of minimum solubility (the isoelectric point). The key is to adjust the pH slowly, with vigorous stirring, around the pI (estimated to be around pH 6-7) to promote the formation of an ordered crystal lattice. Cooling the solution slowly after pH adjustment is also critical[2][3].
Q3: I'm seeing persistent impurities in my NMR spectrum that I can't remove by recrystallization. What are they?
These could be several things:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Process-Related Impurities: By-products from side reactions, such as N-acylated or esterified species if acyl chlorides or chloroformates were used in a prior step[4].
-
Isomers: If the synthesis was not stereospecific, you might have a mixture of enantiomers or diastereomers. For non-ionizable (neutral) impurities, an acid-base extraction is often the most effective removal method, as it specifically leverages the acidic and basic handles of your target molecule[5][6][7].
Q4: Can I use silica gel chromatography to purify this compound?
While possible, it is often challenging. The zwitterionic nature can cause severe tailing and poor separation on standard silica gel. If you must use chromatography, consider these strategies:
-
Acidify the Mobile Phase: Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase (e.g., DCM/MeOH). This protonates the piperidine nitrogen, preventing it from strongly interacting with the acidic silica surface.
-
Basify the Mobile Phase: Add a small amount of triethylamine or ammonia to the mobile phase. This deprotonates the carboxylic acid.
-
Reverse-Phase Chromatography (C18): This is often a better choice, using a mobile phase like water/acetonitrile with a pH modifier (e.g., TFA or formic acid).
Detailed Troubleshooting Guides & Protocols
Core Challenge: Leveraging pH-Dependent Solubility
The key to purifying this molecule is to control its ionization state.
-
Acidic Conditions (pH < 2): The piperidine nitrogen is protonated (-NH₂⁺-), and the carboxylic acid is neutral (-COOH). The molecule is a cation and is highly soluble in water as its hydrochloride salt.
-
Basic Conditions (pH > 12): The carboxylic acid is deprotonated (-COO⁻), and the piperidine nitrogen is neutral. The molecule is an anion and is soluble in water as its sodium or potassium salt.
-
Isoelectric Point (pI): The molecule is a zwitterion (-NH₂⁺- and -COO⁻). Solubility in water is at its minimum, causing it to precipitate.
This behavior is the foundation for the following purification protocols.
This is the most robust method for removing neutral, acidic, or basic impurities. It relies on moving your target compound between aqueous and organic layers by selectively ionizing it.
Caption: Acid-Base Extraction Workflow for Purification.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve or suspend the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether.
-
Acidic Extraction: Transfer the mixture to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting frequently. Allow the layers to separate.[7]
-
Separation: Drain the lower aqueous layer, which now contains your product as the water-soluble hydrochloride salt, into a clean flask. The organic layer contains non-basic impurities and can be discarded.
-
Backwash (Optional): To ensure complete recovery, you can re-extract the organic layer with a small portion of fresh 1M HCl and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add 1M sodium hydroxide (NaOH) dropwise. Monitor the pH. As you approach the isoelectric point (pH ~6-7), a white precipitate will form. Continue adding base until precipitation is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a cold, non-polar organic solvent like diethyl ether (to remove any trapped organic residue and aid drying).
-
Drying: Dry the purified solid under high vacuum to remove all residual solvents. Confirm purity by melting point and NMR analysis.
This method is ideal when the main impurities are colored or have different solubility profiles in the chosen solvent system. Water or a mixed solvent system like Ethanol/Water or Methanol/Water is often effective.
References
- 1. 4-(Piperidin-4-yl)benzoic acid hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. eu-fr.ohaus.com [eu-fr.ohaus.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-(Piperidin-3-yl)benzoic Acid Coupling
Welcome to the technical support center for optimizing amide coupling reactions involving 4-(Piperidin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address specific challenges and provide in-depth, field-proven insights to help you achieve successful and reproducible outcomes in your experiments.
Introduction: The Unique Challenges of Coupling this compound
This compound presents a unique set of challenges in amide bond formation. The presence of both a carboxylic acid and a secondary amine within the same molecule necessitates careful consideration of reaction conditions to avoid self-polymerization and other side reactions. Furthermore, the secondary amine of the piperidine ring is a moderately strong base and a competent nucleophile, which can complicate standard coupling procedures. This guide will walk you through troubleshooting common issues and provide robust protocols to optimize your coupling reactions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments.
Question 1: My coupling reaction is resulting in a complex mixture of products, including what appears to be oligomers of the starting material. How can I prevent this?
Answer: This is a classic issue of self-polymerization, where the piperidine nitrogen of one molecule attacks the activated carboxylic acid of another. To mitigate this, protection of the piperidine nitrogen is paramount.
Core Strategy: N-Protection
The most effective strategy is to use a protecting group for the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under coupling conditions and its relatively mild deprotection requirements.[1][2]
Recommended Workflow:
-
Protection: React this compound with di-tert-butyl dicarbonate (Boc)₂O to yield 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid.
-
Coupling: Perform the amide coupling reaction on the N-Boc protected acid.
-
Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3][4]
Question 2: I'm observing low yields even after protecting the piperidine nitrogen. What factors should I consider to improve the coupling efficiency?
Answer: Low yields in amide coupling can stem from several factors, including suboptimal activation of the carboxylic acid, steric hindrance, and inappropriate reaction conditions.[5] For a sterically hindered secondary amine, a more potent coupling reagent is often required.[6]
Key Optimization Parameters:
-
Coupling Reagents: For challenging couplings, consider using more powerful reagents. While standard carbodiimide reagents like EDC in combination with HOBt can be effective, uronium-based reagents such as HATU often provide superior results, especially for sterically hindered substrates.[7][8] HATU is known to decrease racemization and is highly effective for acylating secondary amines.[7]
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the acid produced during the reaction without competing with the desired amine nucleophile.[9][10] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be a better choice.[6]
-
Solvent and Temperature: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[11] While most couplings are run at room temperature, gentle heating can sometimes improve yields for sluggish reactions, but be mindful of potential side reactions and racemization.[12]
Data Summary: Recommended Starting Conditions for Coupling
| Parameter | Condition A: EDC/HOBt | Condition B: HATU/DIPEA |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None |
| Base | N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | DMF or DCM | DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 12-24 hours | 2-6 hours |
Question 3: My final product is difficult to purify. It streaks on silica gel and is challenging to isolate. What purification strategies do you recommend?
Answer: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor separation.[13]
Purification Strategies:
-
Amine-Modified Silica: Using an amine-functionalized stationary phase can significantly improve the chromatography of basic compounds by minimizing the acid-base interactions that cause tailing.[13]
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (C18) can be an effective alternative.[14][15]
-
Mobile Phase Modifiers: When using standard silica gel, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can help to improve peak shape and separation.[14]
-
Salt Formation and Recrystallization: Converting the final product to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification by crystallization.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the piperidine nitrogen?
A1: While it is highly recommended to avoid self-polymerization and achieve clean reaction profiles, it may be possible to perform the coupling without protection under specific conditions, such as slow addition of the activated carboxylic acid to an excess of the amine coupling partner. However, for optimal yield and purity, N-protection is the most robust approach.
Q2: What is the mechanism of action for HATU?
A2: HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. The reaction is initiated by the deprotonation of the carboxylic acid by a base, followed by attack on the HATU reagent. The resulting active ester is then readily attacked by the amine to form the amide bond.[11][16]
Q3: How do I monitor the progress of the coupling reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Q4: What are the common byproducts in EDC/HOBt couplings?
A4: A common byproduct is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[17] The addition of HOBt helps to suppress this side reaction by trapping the activated acid as an HOBt-ester.[18] The urea byproduct derived from EDC is water-soluble, which simplifies its removal during aqueous workup.[17]
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 equiv) and stir until all solids dissolve.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with a cold aqueous solution of HCl (1M) to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid.
Protocol 2: HATU-Mediated Amide Coupling
-
In a round-bottom flask, dissolve 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid (1.0 equiv), HATU (1.1 equiv), and the desired amine (1.2 equiv) in anhydrous DMF.[19]
-
Add DIPEA (2.5 equiv) to the mixture.[19]
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Boc Deprotection
-
Dissolve the N-Boc protected amide (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) and stir at room temperature for 1-2 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃).
Visualizing the Workflow
Logical Workflow for Optimizing Coupling Reactions
Caption: A troubleshooting workflow for optimizing the coupling of this compound.
HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. hepatochem.com [hepatochem.com]
- 9. youtube.com [youtube.com]
- 10. d-nb.info [d-nb.info]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. labex.hu [labex.hu]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. bachem.com [bachem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Amide Synthesis [fishersci.dk]
Technical Support Center: A Guide to Enhancing the Stability of 4-(Piperidin-3-yl)benzoic acid in Solution
Welcome to the technical support center for 4-(Piperidin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The unique bifunctional nature of this molecule, containing both a basic piperidine ring and an acidic benzoic acid moiety, presents specific challenges in maintaining its stability in solution. This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common issues encountered when working with this compound solutions. Understanding the underlying chemical principles is the first step toward effective stabilization.
Q1: My solution of this compound is turning a pale yellow or brown color over time. What is causing this discoloration?
A: This is a classic sign of oxidative degradation. The piperidine ring, specifically the nitrogen atom and adjacent carbon-hydrogen bonds, is susceptible to oxidation.[1] This process can be initiated by dissolved oxygen in your solvent, trace metal ion impurities that act as catalysts, or exposure to light.[1] The resulting degradation products are often colored chromophores, leading to the observed discoloration.
-
Causality: The lone pair of electrons on the piperidine nitrogen can participate in single-electron transfer reactions, especially in the presence of initiators, forming radical species that propagate a chain reaction, leading to complex degradation products.[1]
Q2: What is the optimal pH for preparing and storing an aqueous stock solution of this compound?
A: A mildly acidic pH range of 4 to 6 is recommended for optimal stability.[2] this compound is an amphoteric molecule. In this pH range, the basic piperidine nitrogen is protonated to form a positively charged piperidinium salt. This salt form is significantly more stable and less prone to oxidation than the free base.[1] While the carboxylic acid group will be partially or fully protonated, the stability gained by protecting the piperidine ring is paramount. Solutions at neutral or alkaline pH will deprotonate the piperidinium ion, exposing the more reactive free amine and accelerating degradation.
Q3: The measured concentration of my stock solution is decreasing over time, even when stored at 4°C in the dark. What degradation is occurring?
A: If oxidation and photodegradation have been minimized, a gradual loss of potency often points to hydrolysis. The amide-like linkage in some degradation pathways or reactions with buffer components can be a factor. Although piperidine itself can be susceptible to hydrolysis under certain conditions, the primary issue is often slow, persistent oxidation that is not completely halted by cold storage alone.[1]
-
Key Insight: Storing a solution at 4°C slows down reaction kinetics but does not stop them entirely. For long-term storage (>1-2 weeks), freezing at -20°C or -80°C is highly recommended after implementing the stabilization strategies outlined in this guide.
Q4: Which buffer systems are best for my experiments? Are there any I should avoid?
A: The choice of buffer is critical. You need a system that can reliably maintain the target pH (4-6) without directly participating in degradation reactions.
-
Recommended Buffers:
-
Citrate Buffer (pH 3-6.2): An excellent choice. Citric acid is also a metal chelator, which can help sequester trace metal ions that catalyze oxidative degradation.
-
Acetate Buffer (pH 3.8-5.8): Another robust option that is generally inert and provides good buffering capacity in the desired range.
-
-
Buffers to Use with Caution:
-
Phosphate Buffer (PBS): While common, phosphate buffers can sometimes accelerate degradation, particularly if trace metal impurities are present. Use with caution and always include stability-indicating controls.
-
Q5: How significant is the risk of photodegradation?
A: The benzoic acid portion of the molecule contains an aromatic ring, which can absorb UV light. This energy absorption can lead to photolytic degradation. Studies on similar compounds, like piperine, have shown that they are susceptible to degradation under UV light.[3] Therefore, it is a critical best practice to protect solutions from light at all times.
-
Practical Solution: Always use amber glass vials or wrap standard clear vials completely in aluminum foil. Minimize exposure to ambient lab lighting during experiments.
Part 2: Troubleshooting Guide for Experimental Setbacks
This section provides a logical framework for diagnosing and solving specific problems you may encounter during your research.
Troubleshooting Flowchart
The following diagram outlines a step-by-step process for troubleshooting common stability issues with this compound solutions.
Caption: Troubleshooting Decision Tree for Stability Issues.
Part 3: Key Degradation Pathways & Stabilization Strategies
Understanding the potential degradation mechanisms is essential for designing effective stabilization protocols.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for the Compound.
Data Summary: Recommended Stabilization Strategies
The table below summarizes key quantitative parameters for preparing a stable solution.
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.0 | Protonates the piperidine nitrogen to form a more stable piperidinium salt, minimizing oxidation.[1][2] |
| Buffer System | 20-50 mM Sodium Citrate or Sodium Acetate | Provides robust buffering in the target pH range and minimizes catalytic activity. |
| Solvent | De-gassed, purified water (e.g., HPLC-grade) | Removes dissolved oxygen, a key initiator of oxidative degradation. |
| Antioxidant | 0.01 - 0.1% (w/v) Ascorbic Acid (Vitamin C) | Scavenges free radicals and reactive oxygen species to prevent oxidative chain reactions.[4] |
| Storage Temp. | Short-term (≤ 1 week): 2-8°C. Long-term: -20°C or -80°C. | Reduces the rate of all chemical degradation reactions. |
| Container | Amber borosilicate glass vials with PTFE-lined caps | Prevents photodegradation and leaching of contaminants. |
| Atmosphere | Overlay with an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen from the vial headspace. |
Part 4: Experimental Protocols
These protocols provide validated, step-by-step methodologies for preparing stable solutions and assessing their stability.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol is designed to produce a 10 mM stock solution with enhanced stability for use in downstream experiments.
-
Prepare the Buffer:
-
Prepare a 50 mM Sodium Citrate buffer. Start with 50 mM citric acid and adjust the pH to 5.0 using 1 M NaOH.
-
De-gas the buffer by sparging with Argon or Nitrogen for at least 15 minutes, or by vacuum filtration followed by sonication.
-
Add Ascorbic Acid to a final concentration of 0.05% (w/v) and dissolve completely.
-
-
Weigh the Compound:
-
Accurately weigh the required amount of this compound hydrochloride (MW: 241.71 for the HCl salt) in a clean, tared amber vial.
-
-
Dissolution:
-
Add the stabilized citrate buffer from Step 1 to the vial to achieve the target 10 mM concentration.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
-
Storage:
-
Before sealing the vial, gently flush the headspace with Argon or Nitrogen for 10-15 seconds.
-
Seal the vial tightly with a PTFE-lined cap.
-
For immediate use, store at 4°C. For long-term storage, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Conducting a Basic Forced Degradation Study
This study will help you understand the compound's liabilities under stress conditions and is crucial for developing a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, perform the following additions:
-
Acid Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M HCl.
-
Base Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M NaOH.
-
Oxidation: Mix 500 µL of stock with 500 µL of 3% H₂O₂.
-
Thermal: Use 1 mL of the stock solution as is.
-
Control: Use 1 mL of the stock solution, kept at 4°C.
-
-
Incubation:
-
Place the Acid, Base, and Oxidation vials at 40°C for 24 hours.
-
Place the Thermal vial in an oven at 60°C for 24 hours.
-
Keep the Control vial at 4°C in the dark.
-
Note: For photostability, expose a separate sample in a clear vial to a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
After incubation, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples, including the t=0 control, by a suitable reverse-phase HPLC-UV method.[7][8]
-
Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Example Data from a Forced Degradation Study
| Stress Condition | Incubation | % Parent Compound Remaining | Observations |
| Control (t=0) | N/A | 100% | Single sharp peak in HPLC. |
| 0.1 M HCl | 40°C, 24h | 98% | Compound is relatively stable to acid. |
| 0.1 M NaOH | 40°C, 24h | 85% | Significant degradation, 2 major new peaks. |
| 3% H₂O₂ | 40°C, 24h | 75% | Major degradation, multiple small peaks. Solution is yellowed. |
| Heat | 60°C, 24h | 95% | Minor degradation observed. |
References
- 1. biosynce.com [biosynce.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. ijrpp.com [ijrpp.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Refining Analytical Methods for 4-(Piperidin-3-yl)benzoic Acid Detection
Introduction
Welcome to the technical support center for the analytical determination of 4-(Piperidin-3-yl)benzoic acid. This molecule is of significant interest in pharmaceutical development, often as a key intermediate or a metabolite. Its accurate quantification is crucial for pharmacokinetic studies, quality control, and impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. We will explore common challenges and provide robust troubleshooting strategies in a practical question-and-answer format, grounded in established scientific principles.
The unique zwitterionic potential and polarity of this compound present specific challenges in chromatographic separation and detection. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) as the most prevalent and powerful techniques for its analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a workhorse technique for the quantification of small molecules. However, the physicochemical properties of this compound can lead to several common issues.
Troubleshooting Guide: HPLC-UV
Question 1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a frequent issue when analyzing compounds with basic amine functionalities like the piperidine ring in your analyte.[1][2] This asymmetry compromises accurate integration and quantification. The primary causes and solutions are outlined below:
-
Secondary Silanol Interactions: The most common culprit is the interaction between the basic piperidine nitrogen and residual acidic silanol groups on the surface of the silica-based stationary phase. This leads to strong, undesirable retention.
-
Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the ionization state of both the analyte and the silanol groups.
-
Low pH: By operating at a low pH (e.g., 2.5-3.5 using formic or phosphoric acid), the piperidine nitrogen will be protonated (positively charged), and the silanol groups will be largely unionized. This minimizes the strong ionic interaction.[3]
-
High pH: Alternatively, a high pH mobile phase (e.g., pH 8-10, using a buffer like ammonium bicarbonate, compatible with your column) will deprotonate the silanol groups (negatively charged) and keep the piperidine nitrogen neutral, again reducing interaction. Caution: Ensure your HPLC column is stable at high pH.[4]
-
-
Solution 2: Use of an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to reduce their activity. If you are not already, switch to a high-quality, end-capped C18 or a similar reversed-phase column.[3]
-
Solution 3: Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][5]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][4]
Question 2: My retention time for this compound is drifting between injections. What should I investigate?
Answer:
Retention time drift can invalidate your results by making peak identification unreliable. The issue usually stems from a lack of system stability.[6]
-
Insufficient Column Equilibration: This is a very common cause, especially when changing mobile phase composition or after the system has been idle.
-
Solution: Ensure the column is equilibrated for a sufficient time before starting your analytical run. A good rule of thumb is to pass at least 10-20 column volumes of the mobile phase through the system.[4] You should see a stable baseline before injecting your first sample.
-
-
Mobile Phase Composition Changes: The mobile phase can change over time due to evaporation of the more volatile organic component or absorption of atmospheric CO2, which can alter the pH of unbuffered or weakly buffered mobile phases.[4][6]
-
Temperature Fluctuations: The temperature of the column can significantly affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.[6]
-
-
Pump and Flow Rate Issues: Leaks in the pump or check valve problems can lead to an inconsistent flow rate, which directly impacts retention time.[2][4]
-
Solution: Check for any visible leaks in the system. Listen for unusual noises from the pump. If pressure fluctuations are also observed, the check valves may need cleaning or replacement.[4]
-
Question 3: I am struggling to get adequate resolution between this compound and a closely eluting impurity. What parameters can I adjust?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.[1]
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation, as they have different interactions with the stationary phase and analytes.
-
pH: Fine-tuning the pH of the mobile phase can change the ionization state of your analyte and the impurity, potentially leading to a significant change in their relative retention times.[1]
-
-
Adjust the Gradient Profile (if applicable): If you are using a gradient elution, making the gradient shallower (i.e., increasing the organic content more slowly) can improve the separation of closely eluting peaks.[5]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer different selectivity.
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation (more theoretical plates), which can lead to better resolution, although it will increase the analysis time.[6]
-
Increase Column Temperature: Increasing the temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[6]
Experimental Workflow: HPLC-UV Method Development
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. ijnrd.org [ijnrd.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Reactivity Challenges with 4-(Piperidin-3-yl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(Piperidin-3-yl)benzoic acid. This versatile building block is crucial in medicinal chemistry and materials science, but its unique bifunctional nature often presents reactivity challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and validated protocols to overcome these common hurdles.
The Core Challenge: The Zwitterionic Ground State
The primary obstacle to efficient reactions with this compound is its propensity to exist as a zwitterion. The basic secondary amine of the piperidine ring is readily protonated by the acidic carboxylic acid. This intramolecular acid-base reaction forms a piperidinium carboxylate salt, which deactivates both functional groups simultaneously. The resulting carboxylate is a poor electrophile for coupling reactions, and the protonated piperidinium is no longer nucleophilic for N-functionalization.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my amide coupling with this compound failing or giving low yields with standard reagents like EDC/HOBt?
This is the most common issue. The failure is typically due to two factors:
-
Zwitterion Formation: As shown in Diagram 1, the majority of your starting material exists in the unreactive zwitterionic form. The carboxylate anion is not electrophilic enough to be attacked by an amine, even when coupling agents are present.[1]
-
Steric Hindrance: The substituent at the 3-position of the piperidine ring provides more steric bulk compared to a simpler benzoic acid, making the approach of the amine nucleophile more difficult. Standard coupling reagents like EDC/HOBt are often not potent enough to overcome this combined electronic deactivation and spatial blockade.[2]
Solution: The most reliable strategy is to first protect the piperidine nitrogen with a group like Boc (tert-Butoxycarbonyl). This prevents zwitterion formation, rendering the carboxylic acid available for activation. Following protection, use a more powerful coupling reagent. See Troubleshooting Guide 1 for detailed protocols.
FAQ 2: I'm trying to perform an N-arylation (Buchwald-Hartwig) on the piperidine nitrogen, but the reaction is sluggish. What's wrong?
The root cause is again the zwitterionic nature. The protonated piperidinium nitrogen is not nucleophilic and cannot participate in the catalytic cycle. Furthermore, the presence of the free carboxylic acid can interfere with the reaction by reacting with the strong bases (e.g., NaOtBu) required for the coupling, potentially complicating the reaction medium and sequestering the base.
Solution: Protect the carboxylic acid, typically as a simple methyl or ethyl ester. This neutralizes the acidic proton, freeing the piperidine nitrogen to act as a nucleophile. See Troubleshooting Guide 2 for a detailed esterification protocol and optimized Buchwald-Hartwig conditions.
FAQ 3: What is the best general strategy: protect the amine first, or protect the acid first?
This depends entirely on your synthetic goal.
-
For Amide Bond Formation (or other reactions at the carboxylic acid): Protect the piperidine nitrogen first. The Boc group is ideal as it is stable to most coupling conditions and easily removed with acid (e.g., TFA).[3]
-
For N-Functionalization (alkylation, acylation, arylation): Protect the carboxylic acid as an ester first. A methyl or ethyl ester is standard as it is readily cleaved later by saponification if the free acid is required.
Troubleshooting Guides & Protocols
Guide 1: Successful Amide Coupling (Targeting the Carboxylic Acid)
The key is a two-stage approach: protect the nitrogen, then use a potent coupling agent to form the amide bond.
Protocol 1A: N-Boc Protection of this compound
Rationale: This step eliminates the zwitterionic equilibrium by capping the nucleophilic and basic nitrogen, ensuring the carboxylic acid is free for activation.
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), 1,4-Dioxane, Water, Ethyl Acetate, 1M HCl.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.
-
Add Sodium Bicarbonate (2.5 equiv) to the solution.
-
Add a solution of (Boc)₂O (1.2 equiv) in 1,4-dioxane dropwise at room temperature.
-
Stir the mixture vigorously at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(Piperidin-3-yl)benzoic acid.
-
Protocol 1B: HATU-Mediated Amide Coupling
Rationale: For sterically hindered or electronically deactivated acids, powerful uronium/aminium-based coupling reagents like HATU are required to generate a highly reactive active ester intermediate, driving the reaction to completion.[2][4][5][6]
-
Materials: N-Boc-4-(Piperidin-3-yl)benzoic acid, Target Amine (R-NH₂), HATU, Diisopropylethylamine (DIPEA), Anhydrous DMF.
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-(Piperidin-3-yl)benzoic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the target amine (1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS. For particularly difficult couplings, heating to 40-50 °C may be beneficial.[2]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup, dry the organic phase, and purify the crude product by flash column chromatography.
-
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Very fast, highly efficient for hindered systems, low racemization.[4][5] | Higher cost, potential for side reaction with amine if not pre-activated. |
| PyBOP | Phosphonium | Excellent solubility, powerful activator, less risk of guanidinylation side product compared to HBTU.[2][6] | Byproducts can complicate purification. |
| COMU | Uronium/Aminium | Efficacy comparable to HATU, but based on non-explosive Oxyma, making it safer. Better solubility.[5][6] | Newer reagent, may be less available. |
| Acyl Fluoride (via TFFH/BTFFH) | Acyl Halide | Highly reactive intermediate, excellent for extremely hindered substrates where other methods fail.[2][7] | Reagents can be moisture-sensitive. Requires careful handling. |
Guide 2: Successful N-Functionalization (Targeting the Piperidine Nitrogen)
This strategy requires masking the carboxylic acid's acidity to liberate the piperidine nitrogen as a potent nucleophile for cross-coupling reactions.
Protocol 2A: Methyl Ester Protection of this compound
Rationale: Converting the carboxylic acid to a methyl ester is a simple, effective way to remove the acidic proton, preventing zwitterion formation and freeing the secondary amine for subsequent reactions.
-
Materials: this compound, Methanol (anhydrous), Thionyl chloride (SOCl₂) or HCl (gas).
-
Procedure (using SOCl₂):
-
Suspend this compound (1.0 equiv) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add thionyl chloride (1.5 equiv) dropwise. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester, which can often be used without further purification.
-
Protocol 2B: General Conditions for Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Success with piperidine derivatives often relies on the correct choice of catalyst, ligand, and base to ensure efficient catalytic turnover.[8][9]
-
Materials: Methyl 4-(piperidin-3-yl)benzoate, Aryl Halide/Triflate (Ar-X), Palladium Pre-catalyst, Phosphine Ligand, Base, Anhydrous/Degassed Solvent.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv).[8]
-
Add the aryl halide (1.0 equiv) and Methyl 4-(piperidin-3-yl)benzoate (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purify the product via flash column chromatography.
-
| Parameter | Recommended Starting Point | Troubleshooting Options |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Use an air-stable pre-catalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species.[10] |
| Ligand | XPhos, SPhos, RuPhos | For electron-rich or hindered aryl halides, more electron-rich and bulky ligands are often required. Screen different ligand classes.[8] |
| Base | NaOtBu (strong, non-nucleophilic) | If substrate is base-sensitive, consider weaker bases like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures.[9] |
| Solvent | Toluene, Dioxane | Ensure the solvent is rigorously anhydrous and deoxygenated. Degas with argon bubbling or freeze-pump-thaw cycles.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-3-yl)benzoic Acid
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the scale-up synthesis of 4-(Piperidin-3-yl)benzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to pilot or production scale. We will address critical steps, from precursor selection to final product purification, with an emphasis on the underlying chemical principles and practical, field-tested solutions.
Part 1: Strategic Overview & Initial Considerations
The synthesis of this compound typically involves the reduction of a pyridine ring from a suitable precursor. The primary challenge in scaling this process lies in managing the hydrogenation reaction and handling the zwitterionic nature of the final product, which significantly impacts solubility and purification.
A crucial early decision is the selection of the synthetic route, primarily centering on when to introduce a protecting group for the piperidine nitrogen, if at all.
Caption: High-level decision workflow for the synthesis strategy.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Section A: The Hydrogenation Step
The catalytic hydrogenation of the pyridine ring is the most critical and often challenging step in the synthesis. Success at scale depends on precise control of reaction parameters.
Question 1: My hydrogenation reaction is stalling or showing low conversion. What are the common causes on a larger scale?
Answer: Stalled hydrogenations at scale are typically traced back to issues with the catalyst, hydrogen pressure, or substrate purity.
-
Catalyst Activity & Loading:
-
Causality: Precious metal catalysts like Platinum on Carbon (Pt/C) or Rhodium on Carbon (Rh/C) are highly effective but susceptible to poisoning. The nitrogen atom in the pyridine ring can act as a mild inhibitor. Impurities in the starting material containing sulfur or other halides can irreversibly poison the catalyst. On a larger scale, inefficient mixing can lead to localized catalyst deactivation.
-
Troubleshooting:
-
Catalyst Choice: For pyridine rings, Platinum (e.g., PtO₂, Adams' catalyst) or Rhodium catalysts are often more effective than Palladium, which can struggle with heteroaromatic reductions.[1]
-
Increase Catalyst Loading: While not ideal for cost, a modest increase (e.g., from 1 mol% to 3-5 mol%) can overcome minor inhibition.
-
Check Substrate Purity: Analyze the starting 4-(Pyridin-3-yl)benzoic acid for potential catalyst poisons. An activated carbon pre-treatment of the substrate solution can sometimes remove trace impurities.
-
Improve Agitation: Ensure the reactor's agitation is sufficient to keep the catalyst suspended uniformly. Baffles in the reactor are critical for preventing vortexing and ensuring good solid-liquid contact.
-
-
-
Hydrogen Pressure & Temperature:
-
Causality: The saturation of aromatic rings is thermodynamically demanding. High hydrogen pressure and elevated temperatures are often required to achieve reasonable reaction rates.[2] Lab-scale conditions (e.g., balloon H₂) are insufficient for this transformation at scale.
-
Troubleshooting:
-
Increase H₂ Pressure: This reaction typically requires pressures from 50 to 80 bar or higher for full conversion.[2] Ensure your reactor is rated for these conditions.
-
Increase Temperature: Modestly increasing the temperature (e.g., from ambient to 60-80 °C) can significantly improve reaction kinetics.[2] However, be mindful of potential side reactions or solvent limitations at higher temperatures.
-
-
-
Solvent & Additives:
-
Causality: The choice of solvent is critical for both substrate solubility and reaction performance. Acidic additives are often used to protonate the pyridine nitrogen, which activates the ring towards reduction but can cause corrosion and waste issues at scale.[3]
-
Troubleshooting:
-
Solvent Selection: Protic solvents like methanol, ethanol, or acetic acid are common. Acetic acid is often used as both a solvent and an activator.[2]
-
Acidic Additives: If not using acetic acid as the solvent, adding a strong acid like HCl can help, but this is often avoided in large-scale synthesis due to material compatibility issues.[3] Modern electrocatalytic methods are being developed to avoid harsh acidic conditions entirely.[4]
-
-
Question 2: I'm observing significant amounts of a partially hydrogenated intermediate. How can I drive the reaction to completion?
Answer: The formation of 1,2,3,6-tetrahydropyridine intermediates is a common issue, arising from incomplete reduction.
-
Causality: The hydrogenation of pyridine is a stepwise process. If the reaction conditions are not forcing enough, the reaction can stall at the more stable tetrahydropyridine stage.
-
Solution: This issue is almost always resolved by increasing the "energy" of the reaction system.
-
Increase Hydrogen Pressure: This is the most effective lever. Increasing pressure from 50 bar to 80 bar can dramatically improve the conversion of the intermediate to the final piperidine product.[2]
-
Increase Temperature: As with stalled reactions, higher temperatures will favor complete reduction.
-
Extend Reaction Time: Ensure you are monitoring the reaction by a suitable method (e.g., HPLC, GC) and allow sufficient time for full conversion.
-
| Parameter | Typical Lab Scale | Recommended Scale-Up | Rationale |
| Catalyst | 5-10% Pd/C, PtO₂ | 5% Rh/C, 5% Pt/C, PtO₂ | Rh and Pt are generally more effective for pyridine reduction.[1] |
| Catalyst Loading | 1-5 mol% | 2-5 mol% (optimize) | Higher loading can overcome inhibition but impacts cost. |
| H₂ Pressure | 1-4 bar (balloon/H-Cube) | 50-80 bar (autoclave) | High pressure is required for full dearomatization.[2] |
| Temperature | 25-50 °C | 60-100 °C | Increases reaction rate; monitor for side reactions.[2] |
| Solvent | MeOH, EtOH | Acetic Acid, EtOH | Acetic acid acts as a solvent and activator.[2] |
Section B: Protecting Groups & Side Reactions
Question 3: I am attempting a Boc-protection on the final product, but I'm facing poor solubility and low yields. What is the best approach?
Answer: This is a classic problem when working with amino acids. The zwitterionic nature of this compound makes it poorly soluble in common organic solvents like DCM or THF.[5]
-
Causality: The molecule has both a basic amine and an acidic carboxylic acid. In neutral form, it exists as an internal salt (zwitterion), which is highly polar and behaves more like a salt than a typical organic molecule. This leads to poor solubility. Furthermore, the carboxylate can react with the Boc-anhydride to form a mixed anhydride, leading to side products like amide dimers.[5]
-
Troubleshooting Strategy: Aqueous Conditions
-
The most robust solution is to perform the reaction in an aqueous basic medium. The base (e.g., NaOH, NaHCO₃) deprotonates the carboxylic acid, forming a soluble carboxylate salt. The free amine is then available to react with the Boc-anhydride.
-
Why it works: This approach solves the solubility problem and minimizes side reactions. The water will slowly hydrolyze the Boc-anhydride, so a slight excess (1.2-1.5 equivalents) is often used.[6]
-
Caption: Troubleshooting workflow for Boc protection of zwitterions.
Question 4: What are the common side reactions during Boc protection and how can I avoid them?
Answer: Besides the challenges with solubility, two main side reactions can occur during Boc protection, especially at scale.
-
Di-Boc Protection:
-
Causality: This occurs when a second Boc group adds to the nitrogen of the initially formed Boc-amine, creating an imide-like structure (R-N(Boc)₂). This is more likely with highly reactive amines or when using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[7]
-
Prevention:
-
Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of Boc₂O.
-
Avoid using DMAP unless absolutely necessary (e.g., for very unreactive amines). If required, use it in catalytic amounts (0.05-0.1 eq).[7]
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
-
Urea Formation:
-
Causality: At elevated temperatures, Boc-anhydride can promote the formation of an isocyanate intermediate from the starting amine. This isocyanate can then react with another molecule of the starting amine to form a urea dimer.[7]
-
Prevention:
-
Run the reaction at or below room temperature. Avoid heating unless absolutely necessary to overcome activation barriers for very hindered amines.
-
-
Section C: Purification and Isolation
Question 5: The final product is an amorphous solid that is difficult to handle and purify. What are the best practices for isolating a pure, crystalline product at scale?
Answer: The zwitterionic nature of this compound makes it challenging to purify by standard methods like silica gel chromatography. Crystallization is the preferred method for large-scale purification.
-
Purification as a Salt:
-
Causality: The free amino acid may have poor crystallization properties. Converting it to a salt (e.g., hydrochloride or hydrobromide) often yields a more stable, highly crystalline solid that is easier to handle, filter, and dry.
-
Method:
-
After the reaction (e.g., post-hydrogenation and deprotection, if applicable), dissolve the crude product in a suitable solvent (like isopropanol or ethanol).
-
Add a solution of HCl in isopropanol (or bubble HCl gas) until the pH is strongly acidic.
-
The hydrochloride salt will typically precipitate. Cooling and aging the slurry can improve crystal size and purity.
-
Filter the solid and wash with a non-polar solvent like MTBE or heptane to remove organic impurities.
-
-
-
Zwitterion Crystallization:
-
Causality: If the free amino acid form is required, finding the right solvent system is key. The goal is to find a solvent in which the product is sparingly soluble at room temperature but readily soluble at higher temperatures.
-
Method:
-
Solvent Screening: A common and effective system for amino acids is a mixture of water and a miscible organic solvent like isopropanol (IPA), ethanol, or acetone.
-
Procedure: Dissolve the crude product in a minimal amount of hot water. Slowly add the organic co-solvent until the solution becomes cloudy (the cloud point). Add a small amount of hot water to redissolve the solid, then allow the solution to cool slowly. This controlled cooling is crucial for growing well-defined crystals rather than causing an amorphous crash-out.
-
-
-
Removing Residual Catalyst:
-
Causality: Fine particles of Pt/C or Rh/C catalyst can be difficult to remove completely by simple filtration, leading to product discoloration (gray or black tint) and potential contamination with heavy metals.
-
Method:
-
Filter the reaction mixture through a pad of Celite® or a similar filter aid. This creates a fine filter bed that can trap the catalyst particles.[1]
-
Safety Note: The catalyst on the filter pad can be pyrophoric, especially when partially dry. Do not allow the filter cake to dry completely in the air. Quench it carefully with water while it is still damp.[1]
-
-
Part 3: Key Experimental Protocols
Protocol 1: Scale-Up Hydrogenation in an Autoclave
This protocol describes a general procedure for the hydrogenation of methyl 4-(pyridin-3-yl)benzoate (ester route).
-
Reactor Preparation: Charge a suitable high-pressure autoclave (e.g., a Parr reactor) with methyl 4-(pyridin-3-yl)benzoate (1.0 eq) and the chosen solvent (e.g., methanol or acetic acid, ~10 mL per gram of substrate).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 3 mol%) to the mixture.
-
Inerting: Seal the reactor. Purge the headspace 3-5 times with nitrogen to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen to the target pressure (e.g., 70 bar).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70 °C). Monitor the reaction progress by observing hydrogen uptake and analyzing samples via HPLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter it through a Celite® pad to remove the catalyst. CAUTION: Keep the Celite® pad wet to prevent the pyrophoric catalyst from igniting.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product ester, which can be carried forward to the next step.
Protocol 2: Boc-Protection using Aqueous Base
This protocol is for the protection of the zwitterionic this compound.
-
Dissolution: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir until a clear solution is obtained. A co-solvent like THF can be added if needed.
-
Reagent Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or as a solution in THF.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add a 1 M solution of citric acid or 1 N HCl to adjust the pH to ~3-4. The product will precipitate as a white solid.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be further purified by crystallization if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Piperidin-3-yl)benzoic Acid: Strategic Routes and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-3-yl)benzoic acid is a valuable bifunctional molecule incorporating a piperidine ring and a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics. The piperidine ring can engage in crucial interactions with biological targets, while the benzoic acid group provides a handle for further functionalization or can act as a key pharmacophoric element. Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in drug discovery and development.
This guide provides an in-depth comparison of two plausible synthetic routes to this compound, designed to inform the strategic decisions of chemists in the laboratory. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis based on key metrics such as yield, scalability, and reagent accessibility.
Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling and Pyridine Reduction
This modern and highly convergent approach leverages the power of palladium-catalyzed cross-coupling to construct the core aryl-piperidine bond, followed by a robust reduction of the pyridine ring. This strategy is notable for its efficiency and modularity.
Conceptual Workflow
The overall strategy involves the coupling of a protected 3-bromopyridine derivative with a boronic acid derivative of benzoic acid, followed by deprotection and reduction of the pyridine ring.
Caption: Workflow for the convergent synthesis of this compound (Route 1).
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of N-Boc-3-bromopyridine and 4-(Methoxycarbonyl)phenylboronic acid
This step forges the crucial C-C bond between the pyridine and benzene rings. The use of a Boc protecting group on the pyridine nitrogen and a methyl ester on the benzoic acid prevents undesirable side reactions.
-
Reagents: N-Boc-3-bromopyridine (1.0 eq), 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), 2 M Sodium Carbonate solution (3.0 eq), Toluene/Ethanol (3:1 mixture).
-
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-3-bromopyridine and 4-(Methoxycarbonyl)phenylboronic acid.
-
Add the toluene/ethanol solvent mixture and degas the solution with argon for 15 minutes.
-
Add the sodium carbonate solution, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 85 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 4-(1-Boc-pyridin-3-yl)benzoate.
-
Step 2: Catalytic Hydrogenation of the Pyridine Ring
The aromatic pyridine ring is reduced to a piperidine ring using heterogeneous catalysis under a hydrogen atmosphere. The acidic conditions also facilitate the removal of the Boc protecting group.
-
Reagents: Methyl 4-(1-Boc-pyridin-3-yl)benzoate (1.0 eq), Platinum(IV) oxide (PtO₂, 0.1 eq), Glacial Acetic Acid.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve methyl 4-(1-Boc-pyridin-3-yl)benzoate in glacial acetic acid.
-
Carefully add the platinum(IV) oxide catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(piperidin-3-yl)benzoate as its acetate salt.
-
Step 3: Hydrolysis of the Methyl Ester and Salt Formation
The final step involves the hydrolysis of the methyl ester to the carboxylic acid, followed by precipitation as the hydrochloride salt.
-
Reagents: Crude methyl 4-(piperidin-3-yl)benzoate acetate salt, Lithium hydroxide (LiOH, 3.0 eq), Tetrahydrofuran (THF)/Water (1:1), 1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the crude product from the previous step in a THF/water mixture.
-
Add lithium hydroxide and stir the mixture at room temperature for 4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Carefully acidify the reaction mixture to pH ~2 with 1 M HCl.
-
A precipitate will form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound hydrochloride.
-
Route 2: Linear Synthesis from a Piperidine Precursor
This more traditional, linear approach builds the desired molecule from a functionalized piperidine starting material. This route may be advantageous if specific stereochemistry at the 3-position of the piperidine ring is desired, starting from an enantiomerically pure precursor.
Conceptual Workflow
This strategy begins with a commercially available piperidine-3-carboxylic acid derivative, which is then coupled to a suitable aromatic partner.
Caption: Workflow for the linear synthesis of this compound (Route 2).
Detailed Experimental Protocol
Step 1: N-Boc Protection of Piperidine-3-carboxylic acid
The piperidine nitrogen is protected to prevent its interference in subsequent steps.
-
Reagents: Piperidine-3-carboxylic acid (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Sodium hydroxide (1.0 eq), Dioxane/Water (1:1).
-
Procedure:
-
Dissolve piperidine-3-carboxylic acid in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide and stir until all solids dissolve.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-piperidine-3-carboxylic acid.
-
Step 2: Formation of the Acyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride for the subsequent Friedel-Crafts reaction.
-
Reagents: N-Boc-piperidine-3-carboxylic acid (1.0 eq), Oxalyl chloride (1.5 eq), Dichloromethane (DCM), catalytic N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Boc-piperidine-3-carboxylic acid in anhydrous DCM under an argon atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N-Boc-piperidine-3-carbonyl chloride, which is used immediately in the next step.
-
Step 3: Friedel-Crafts Acylation
The acyl chloride is reacted with benzene in the presence of a Lewis acid to form the benzoylpiperidine intermediate.
-
Reagents: Crude N-Boc-piperidine-3-carbonyl chloride (1.0 eq), Benzene (solvent and reactant), Aluminum chloride (AlCl₃, 1.5 eq).
-
Procedure:
-
Cool a flask containing benzene to 0 °C under an argon atmosphere.
-
Carefully add aluminum chloride in portions.
-
Slowly add a solution of the crude acyl chloride in benzene.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 3-benzoylpiperidine-1-carboxylate.
-
Step 4: Oxidation and Deprotection
The benzoyl group is oxidized to a carboxylic acid, and the Boc group is removed under acidic conditions.
-
Reagents: tert-Butyl 3-benzoylpiperidine-1-carboxylate (1.0 eq), Potassium permanganate (KMnO₄, excess), Water/Pyridine, Hydrochloric acid (HCl).
-
Procedure:
-
Suspend tert-butyl 3-benzoylpiperidine-1-carboxylate in a mixture of water and pyridine.
-
Heat the mixture to reflux and add potassium permanganate portion-wise until a persistent purple color is observed.
-
Continue to reflux for 4 hours.
-
Cool the reaction and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated HCl and heat to reflux for 2 hours to remove the Boc group.
-
Cool the solution to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound hydrochloride.
-
Performance Comparison
| Metric | Route 1: Suzuki-Miyaura & Reduction | Route 2: Friedel-Crafts Acylation |
| Overall Yield | Moderate to Good | Low to Moderate |
| Number of Steps | 3 | 4 |
| Scalability | Good; catalytic steps are generally scalable. | Moderate; Friedel-Crafts and KMnO₄ oxidation can be challenging on a large scale. |
| Reagent Cost & Availability | Palladium catalyst and boronic acids can be expensive. | Reagents are generally inexpensive and readily available. |
| Stereocontrol | Achiral unless a chiral reduction method is employed. | Can be adapted for stereospecific synthesis starting from chiral piperidine-3-carboxylic acid. |
| Robustness & Reliability | Suzuki couplings and catalytic hydrogenations are generally high-yielding and reliable reactions. | Friedel-Crafts acylation can suffer from regioselectivity issues with substituted benzenes, and KMnO₄ oxidations can be harsh. |
| Environmental Impact | Use of heavy metal catalyst (Palladium). | Use of stoichiometric Lewis acid (AlCl₃) and a strong oxidant (KMnO₄) generates significant waste. |
Conclusion and Recommendations
For general laboratory-scale synthesis where stereochemistry is not a primary concern, Route 1 (Suzuki-Miyaura Coupling and Reduction) is the recommended approach. Its convergent nature, reliability of the key transformations, and generally good yields make it an attractive and efficient strategy. The modularity of this route also allows for the synthesis of a variety of analogues by simply changing the coupling partners.
Route 2 (Linear Synthesis from a Piperidine Precursor) may be considered when access to enantiomerically pure this compound is required, provided a suitable chiral starting material is available. However, researchers should be prepared to optimize the Friedel-Crafts and oxidation steps, which can be lower-yielding and more challenging to scale up.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of the synthesis. This guide provides the necessary foundational information to make an informed decision and to successfully synthesize this important molecule.
A Comparative Guide to the Validation of a Stability-Indicating HPLC-UV Method for 4-(Piperidin-3-yl)benzoic acid
This guide provides a comprehensive framework for the validation of an analytical method for 4-(Piperidin-3-yl)benzoic acid, a critical component in various drug development pipelines. Our focus is on establishing a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document moves beyond a simple checklist of validation parameters; it delves into the scientific rationale behind experimental choices, compares the method's performance against internationally recognized standards, and provides detailed, field-tested protocols. The objective is to equip researchers, analysts, and drug development professionals with a self-validating system for analytical method implementation, ensuring data integrity and regulatory compliance.
The principles and protocols are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) "Validation of Analytical Procedures".[1][2]
Rationale for Method Selection: HPLC-UV vs. Alternatives
For a molecule like this compound, which contains a UV-absorbing chromophore (the benzoic acid moiety), reversed-phase HPLC with UV detection presents a pragmatic and robust analytical choice. It offers a compelling balance of specificity, sensitivity, and cost-effectiveness compared to other techniques.
| Method | Advantages for this compound | Disadvantages/Limitations |
| HPLC-UV (Selected) | Excellent quantitation capabilities, high precision, and robustness. The UV chromophore ensures good sensitivity. It is the workhorse of pharmaceutical quality control labs for its reliability and cost-effectiveness.[3] | Cannot distinguish between compounds with the same retention time and similar UV spectra (co-elution). Lacks the structural information provided by mass spectrometry. |
| LC-MS | Offers superior specificity by separating based on mass-to-charge ratio, making it ideal for impurity identification and structural elucidation of unknown degradation products. | Higher operational complexity and cost. Can be less robust for routine QC testing compared to HPLC-UV. Ionization suppression can affect quantitation. |
| Gas Chromatography (GC) | Not suitable. The compound has low volatility and would require derivatization, adding complexity and potential for analytical error. | |
| UV Spectrophotometry | Simple and rapid for determining the concentration of a pure substance.[4] | Lacks specificity. It cannot separate the active pharmaceutical ingredient (API) from its impurities or degradation products, making it unsuitable for stability-indicating assays.[5] |
The selected HPLC-UV method provides the necessary specificity and quantitative performance for both API assay and impurity determination in a regulated environment, making it the preferred choice for validation.
The Validation Workflow: A Systematic Approach
Analytical method validation is a structured process to demonstrate that a method is suitable for its intended purpose.[2][6] The workflow ensures that each performance characteristic is systematically evaluated and documented.
Caption: Overall workflow for analytical method validation.
Specificity: Proving Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] For a stability-indicating method, this is the most critical validation parameter. The primary tool to establish specificity is a forced degradation study.[8][9][10]
Forced Degradation Studies
The goal of forced degradation is to intentionally stress the drug substance to produce degradation products.[8][11] This demonstrates that the analytical method can separate these degradants from the main analyte peak, ensuring the method is "stability-indicating."[10] The typical target is 5-20% degradation of the active ingredient.[8][12]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Specificity
-
Prepare Solutions: Create solutions of the API, a placebo (all formulation components except the API), and the API spiked with known related substances, if available.
-
Conduct Forced Degradation: Expose the API solution to the five stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guideline Q1A(R2).[8][11] Monitor over time to achieve the target degradation of 5-20%.
-
Analysis: Inject the unstressed API, placebo, spiked sample, and all stressed samples into the HPLC system.
-
Evaluation:
-
Confirm that no peaks from the placebo co-elute with the API peak.
-
In the stressed samples, assess the resolution between the API peak and the closest eluting degradation peak.
-
Perform peak purity analysis (using a photodiode array detector, if available) to confirm the homogeneity of the API peak in the presence of degradants.
-
| Parameter | Acceptance Criteria | Illustrative Result |
| Placebo Interference | No significant peak at the retention time of the API. | Pass |
| Peak Resolution (Rs) | Resolution between the API and the closest eluting impurity/degradant should be ≥ 2.0.[12] | Rs = 3.1 |
| Peak Purity | Peak purity index > 0.990.[12] | Pass |
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13][15]
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five standard solutions of the API from a stock solution, spanning the desired range. For an assay method, a typical range is 80% to 120% of the target test concentration.[16]
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis.
| Parameter | Acceptance Criteria | Illustrative Result |
| Correlation Coefficient (r²) | r² ≥ 0.995.[14] | 0.9998 |
| Y-intercept | Should be close to zero and not statistically significant. | Pass |
| Residual Plot | The residuals should be randomly scattered around the x-axis.[17] | Pass |
Accuracy and Precision: The Core of Reliability
Accuracy and precision are fundamental indicators of a method's reliability, though they measure different attributes.[18][19]
-
Accuracy: The closeness of the test results to the true value.[7][15][20] It is typically expressed as percent recovery.
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample.[7][15][20] It reflects the method's reproducibility.
Caption: Relationship between accuracy and precision.
Experimental Protocol: Accuracy
-
Prepare Samples: Spike a placebo matrix with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[18]
-
Replicates: Prepare a minimum of three replicate samples at each concentration level.[18]
-
Analysis: Analyze all nine samples.
-
Evaluation: Calculate the percent recovery for each sample against the known spiked amount.
Experimental Protocol: Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[6]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[6][21]
-
Repeatability: Analyze a minimum of six replicate samples of the API at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
| Parameter | Level | Acceptance Criteria (%RSD) | Illustrative Result (%RSD) |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | 100% Conc. (n=6) | ≤ 2.0%[18] | 0.8% |
| Precision (Intermediate) | Combined Data (n=12) | ≤ 2.0% | 1.1% |
Robustness: Reliability in Practice
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[7][22][23] This is typically evaluated during method development but is a key part of validation.[2]
Experimental Protocol: Robustness
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase organic composition (e.g., ± 2%)[24]
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Wavelength (e.g., ± 2 nm)
-
-
Analysis: Analyze the sample under each modified condition.
-
Evaluation: Assess the impact of each variation on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria should still be met under all varied conditions.
| Parameter Varied | Variation | Impact on Resolution (Rs) | Result |
| Flow Rate | +0.1 mL/min | Rs = 2.9 | Pass |
| Flow Rate | -0.1 mL/min | Rs = 3.3 | Pass |
| % Organic | +2% | Rs = 2.6 | Pass |
| % Organic | -2% | Rs = 3.8 | Pass |
Conclusion: A Validated Method for Confident Analysis
This guide has detailed the validation of a stability-indicating HPLC-UV method for this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness against the stringent criteria set by ICH guidelines, we establish documented evidence that the method is fit for its intended purpose.[5] The illustrative data demonstrates that a well-developed reversed-phase HPLC-UV method can easily meet and exceed these requirements, providing a reliable and cost-effective tool for quality control in drug development. This validated system ensures the integrity of analytical data, supporting both product quality and regulatory submissions.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. wjarr.com [wjarr.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results - Kintek Detection [kintekdetection.com]
- 15. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. gmpsop.com [gmpsop.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. benchchem.com [benchchem.com]
- 19. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 20. assayprism.com [assayprism.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 24. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
A Comparative Guide to 4-(Piperidin-3-yl)benzoic Acid Derivatives as PARP Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone of precision medicine, particularly for cancers harboring DNA damage repair deficiencies. Within the diverse chemical space of PARP inhibitors, derivatives of 4-(piperidin-3-yl)benzoic acid have given rise to a highly potent and clinically significant agent: Niraparib (MK-4827). This guide provides an in-depth comparative analysis of this chemical scaffold, represented by Niraparib, against other leading PARP inhibitors, namely Olaparib, Rucaparib, and Talazoparib. We will delve into their mechanisms of action, comparative efficacy, structure-activity relationships, and the experimental protocols that underpin their evaluation.
The Central Role of PARP in DNA Repair and the "Synthetic Lethality" Strategy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1] They act as sentinels, recognizing single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. This process involves the synthesis of poly(ADP-ribose) (PAR) chains on PARP itself and other nuclear proteins, which serves as a scaffold to recruit the necessary repair machinery.
The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs). While healthy cells can efficiently repair DSBs via the HR pathway, BRCA-deficient tumor cells cannot, resulting in catastrophic genomic instability and cell death.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
The Rise of this compound Derivatives: Niraparib
Niraparib (MK-4827) is a potent inhibitor of PARP1 and PARP2, distinguished by its 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide structure.[2][3][4] This chemical scaffold has been meticulously optimized to provide high enzymatic and cellular activity. The (S)-piperidin-3-yl moiety, in particular, plays a crucial role in its potent activity and favorable pharmacokinetic properties.[4]
Comparative Analysis of PARP Inhibitors
A direct comparison with other leading PARP inhibitors—Olaparib, Rucaparib, and Talazoparib—reveals key differences in their performance, which can influence their clinical application.
In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. The table below summarizes the reported IC50 values for Niraparib and its comparators against PARP1 and PARP2. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Niraparib | 3.8 | 2.1 | [2][3][4] |
| Olaparib | 1-19 | 1-251 | [5] |
| Rucaparib | 0.8-3.2 | 28.2 | [5] |
| Talazoparib | ~1 | ~0.2 | [1] |
As the data indicates, all four compounds are highly potent inhibitors of PARP1 and PARP2, with IC50 values in the low nanomolar range.
PARP Trapping: A Key Differentiator
Beyond catalytic inhibition, a critical mechanism of action for PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[1][6] This trapping creates a cytotoxic DNA-protein complex that is more potent at inducing cell death than catalytic inhibition alone. The trapping potency varies significantly among the different inhibitors.
| Inhibitor | Relative PARP Trapping Potency | Reference(s) |
| Niraparib | High | [6][7] |
| Olaparib | Moderate | [6][7] |
| Rucaparib | Moderate | [6][7] |
| Talazoparib | Very High | [6][7] |
Talazoparib is recognized as the most potent PARP-trapping agent, which is thought to contribute to its high antitumor efficacy.[1] Niraparib also exhibits a strong trapping ability, which is greater than that of Olaparib and Rucaparib.[6][7]
Caption: Relative PARP trapping potency of different PARP inhibitors.
Pharmacokinetics and Clinical Implications
Niraparib exhibits favorable pharmacokinetic properties, including high cell membrane permeability and a large volume of distribution.[8][9] This allows for greater tumor exposure compared to plasma levels, which may contribute to its efficacy in both BRCA-mutant and BRCA-wild-type tumors.[8][9] In contrast, the tumor exposure of Olaparib is generally lower than its plasma concentration.[8][9] These pharmacokinetic differences can influence dosing schedules and may contribute to variations in clinical outcomes and toxicity profiles. For instance, thrombocytopenia is a more common side effect observed with Niraparib compared to Olaparib and Rucaparib.[6][7]
Structure-Activity Relationship (SAR) Insights
The potent activity of Niraparib is intrinsically linked to its chemical structure. The 2-phenyl-2H-indazole-7-carboxamide core serves as a rigid scaffold that mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of PARP. The (3S)-piperidin-3-yl substituent is crucial for its high affinity and cellular potency. Modifications to this piperidine ring or the phenyl linker can significantly impact the inhibitor's activity and pharmacokinetic properties. The exploration of various substituents on the indazole and phenyl rings has been a key aspect of the optimization process, leading to the identification of the 7-carboxamide as an optimal group for potent enzymatic inhibition and cellular activity.[4]
Experimental Protocols
To provide a practical resource for researchers, we outline detailed, step-by-step methodologies for key in vitro assays used to evaluate PARP inhibitors.
In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.
Caption: Workflow for an in vitro PARP1 chemiluminescent assay.
Materials:
-
Histone-coated 96-well plate
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test inhibitor (e.g., Niraparib) and positive control (e.g., Olaparib)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with histones and incubate overnight. Wash the plate with wash buffer.
-
Blocking: Block the wells with blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding. Wash the plate three times with wash buffer.[10]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and a known PARP inhibitor (positive control) in PARP assay buffer.
-
Reaction Setup: To each well, add PARP assay buffer, activated DNA, and the diluted test inhibitor or control.
-
Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction. Include wells with no enzyme as a background control.
-
PARylation Reaction: Add biotinylated NAD+ to each well and incubate the plate at 37°C for 1 hour.[1]
-
Detection:
-
Data Analysis: Subtract the background signal (no enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular PARP Trapping Assay
This assay measures the amount of PARP1 trapped on chromatin within cells after treatment with a DNA damaging agent and a PARP inhibitor.
Materials:
-
Cancer cell line (e.g., with BRCA1 mutation)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Methyl methanesulfonate - MMS)
-
Test inhibitor (e.g., Niraparib)
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
Primary antibody against PARP1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the test inhibitor at various concentrations for a specified time, followed by treatment with a DNA damaging agent like MMS to induce SSBs.[11]
-
Cell Lysis and Chromatin Fractionation:
-
Harvest the cells and perform a pre-extraction with a cytoskeleton (CSK) buffer containing Triton X-100 to remove soluble proteins.[11]
-
Lyse the remaining chromatin-bound proteins.
-
-
Western Blotting:
-
Quantify the protein concentration in the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity for PARP1 in the chromatin fraction. An increase in the PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to the control indicates PARP trapping.
Conclusion
The this compound scaffold, exemplified by Niraparib, represents a significant achievement in the development of potent PARP inhibitors. While Niraparib shares the fundamental mechanism of catalytic inhibition with other leading PARP inhibitors like Olaparib, Rucaparib, and Talazoparib, it distinguishes itself through its potent PARP trapping ability and favorable pharmacokinetic profile, which contribute to its broad clinical efficacy. The choice of a particular PARP inhibitor for therapeutic use will depend on a careful consideration of its specific performance characteristics, including its potency, trapping efficiency, and safety profile, in the context of the specific cancer type and patient population. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Biological Assays for GPR88 Agonists
Introduction
For researchers in drug discovery and development, the robust validation of biological assay results is paramount. This guide provides an in-depth technical comparison of common biological assays used to identify and characterize agonists for the G protein-coupled receptor 88 (GPR88), a promising therapeutic target for central nervous system disorders. While the specific molecule 4-(Piperidin-3-yl)benzoic acid is not extensively characterized, its structural motifs are present in known GPR88 modulators. Therefore, we will use established GPR88 agonists, such as 2-PCCA and RTI-13951-33, as reference compounds to illustrate the principles of assay cross-validation. This guide is designed to provide you with the expertise to not only perform these assays but also to critically evaluate and compare their outcomes, ensuring the scientific integrity of your findings.
The Target: GPR88 and its Signaling Pathway
GPR88 is an orphan GPCR predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward.[1] It primarily couples to the inhibitory Gαi/o protein. Upon agonist binding, GPR88 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway ultimately influences neuronal excitability.
Caption: GPR88 Gαi Signaling Pathway.
Core Principles of Biological Assay Validation
Before comparing specific assays, it is crucial to understand the foundational principles of validation. A validated biological assay provides confidence that the results are accurate, reliable, and reproducible. Key validation parameters, as outlined in guidelines such as USP <1033>, include:
-
Accuracy : The closeness of the measured value to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Range : The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For high-throughput screening (HTS) assays, the Z'-factor is a critical statistical parameter used to evaluate the quality of the assay.[2][3] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-factor = 1 - (3σp + 3σn) / |μp - μn|
An ideal Z'-factor is between 0.5 and 1.0, indicating a large separation between the control signals and low variability, making the assay suitable for screening.[2]
Comparison of GPR88 Agonist Assays
The selection of a biological assay depends on the specific research question, desired throughput, and available resources. Here, we compare three commonly employed assays for the identification and characterization of GPR88 agonists.
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| cAMP Accumulation Assay | Measures the inhibition of forskolin-stimulated cAMP production following Gαi activation. | High | Functional, reflects downstream signaling, amenable to HTS. | Indirect measurement of receptor activation, potential for off-target effects on the cAMP pathway. |
| Calcium Mobilization Assay | Measures intracellular calcium release by co-expressing GPR88 with a promiscuous Gα protein (e.g., Gαqi5) that links to the calcium signaling pathway.[4] | High | Functional, highly sensitive, amenable to HTS with a robust signal window.[5] | Relies on an artificial signaling pathway, may not reflect native receptor coupling. |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to the receptor, often in competition with an unlabeled test compound. | Low to Medium | Direct measurement of receptor interaction, provides affinity data (Kd, Ki).[6] | Not a functional assay, requires a suitable radioligand, involves handling of radioactive materials. |
Experimental Protocols
cAMP Accumulation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a common format for measuring cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR88.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Reference agonists (e.g., 2-PCCA, RTI-13951-33).
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Detection Kit).
-
384-well white opaque assay plates.
Procedure:
-
Cell Seeding: Seed GPR88-expressing cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference agonists in assay buffer.
-
Assay:
-
Remove culture medium and add the compound dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase (except for negative controls).
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the detection kit to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the percent inhibition of the forskolin response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-(Piperidin-3-yl)benzoic Acid and Established GAT1 Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound 4-(Piperidin-3-yl)benzoic acid against two well-characterized inhibitors of the GABA transporter 1 (GAT1), Nipecotic acid and Tiagabine. The methodologies detailed herein are designed to deliver robust and reproducible data, enabling researchers to accurately assess the potency and potential of this new chemical entity within the context of established pharmacological agents.
Introduction: The GABAergic System and the Role of GAT1
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. The precise regulation of GABA concentration in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] The GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family, plays a critical role in this process by reuptaking GABA from the synapse into presynaptic neurons and surrounding glial cells.[1][3]
Inhibition of GAT1 has emerged as a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] By blocking GABA reuptake, GAT1 inhibitors increase the synaptic availability of GABA, thereby enhancing inhibitory neurotransmission.[1]
This compound is a novel compound whose structural similarity to known GAT1 inhibitors, particularly the piperidine-3-carboxylic acid scaffold of Nipecotic acid, suggests it may also target GAT1. This guide outlines the experimental procedures to validate this hypothesis and to quantitatively compare its inhibitory activity against the prototypical GAT1 inhibitor, Nipecotic acid, and the clinically approved drug, Tiagabine.
Compound Profiles
A clear understanding of the compounds under investigation is fundamental to a rigorous comparative analysis.
-
This compound: The test compound. Its core structure features a piperidine ring, similar to Nipecotic acid, but with a benzoic acid moiety at the 4-position. This modification may influence its binding affinity, selectivity, and pharmacokinetic properties.
-
Nipecotic Acid: A well-established GAT1 inhibitor widely used in preclinical research.[4] It is a cyclic analog of GABA and acts as a competitive inhibitor of the transporter.[5] However, its utility as a therapeutic agent is limited by poor penetration of the blood-brain barrier.[4]
-
Tiagabine: A potent and selective GAT1 inhibitor, approved for the treatment of partial seizures.[1][6] It is a derivative of nipecotic acid with a lipophilic side chain that enhances its blood-brain barrier permeability and overall drug-like properties.[2][7][8]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | (Structure not available in search results) | C12H15NO2 | 205.25 | Novel compound with a piperidine core, hypothesized to be a GAT1 inhibitor. |
| Nipecotic Acid | [IMAGE][https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4498&t=l] | C6H11NO2 | 129.16 | Prototypical GAT1 inhibitor with limited blood-brain barrier penetration.[4][5][9][10] |
| Tiagabine | [IMAGE][https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=60648&t=l] | C20H25NO2S2 | 375.55 | Clinically approved, potent, and selective GAT1 inhibitor.[8][11][12] |
Experimental Design and Rationale
To quantitatively assess and compare the inhibitory potency of these compounds on GAT1, a cell-based [³H]GABA uptake assay is the gold standard. This assay directly measures the function of the GAT1 transporter.
Rationale for Assay Selection:
-
Functional Relevance: This assay measures the actual transport of GABA, providing a direct functional readout of GAT1 inhibition, rather than just binding affinity.
-
High Sensitivity: The use of radiolabeled GABA ([³H]GABA) allows for highly sensitive detection and quantification of GABA uptake, even in systems with low transporter expression.
-
Established Methodology: This is a well-validated and widely published method, allowing for cross-study comparisons and ensuring methodological rigor.
The primary endpoint of this assay will be the determination of the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates a higher potency of the inhibitor.
GABAergic Signaling Pathway
The following diagram illustrates the role of GAT1 in the GABAergic synapse and the mechanism of action of GAT1 inhibitors.
Caption: Role of GAT1 in GABAergic neurotransmission and its inhibition.
Detailed Experimental Protocol: [³H]GABA Uptake Assay
This protocol is designed for a human embryonic kidney (HEK293) cell line stably expressing human GAT1 (hGAT1).
Materials:
-
HEK293 cells stably expressing hGAT1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
Test compounds: this compound, Nipecotic acid, Tiagabine
-
Scintillation fluid
-
Microplate scintillation counter
Experimental Workflow:
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture hGAT1-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, Nipecotic acid, and Tiagabine in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions in KRH buffer to obtain a range of 10 final assay concentrations for each compound (e.g., from 1 nM to 100 µM).
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with 200 µL/well of pre-warmed KRH buffer.
-
Add 100 µL/well of KRH buffer containing the desired concentration of the test inhibitor or vehicle control.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Prepare the substrate solution by mixing [³H]GABA and unlabeled GABA in KRH buffer to a final GABA concentration of 1 µM.
-
Initiate the uptake by adding 100 µL/well of the GABA substrate solution.
-
Allow the uptake to proceed for 10 minutes at 37°C.
-
Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 200 µL/well of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL/well of 1% SDS.
-
Add 150 µL/well of scintillation fluid to each well.
-
Seal the plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Controls:
-
Total Uptake: Wells containing cells and [³H]GABA but no inhibitor (vehicle control).
-
Non-specific Uptake: Wells containing cells and [³H]GABA in the presence of a saturating concentration of a known GAT1 inhibitor (e.g., 1 mM Nipecotic acid) to define the baseline.
-
Data Analysis and Expected Results
The raw data, in counts per minute (CPM), will be used to calculate the percentage of GAT1 inhibition for each concentration of the test compounds.
Calculation: Percentage Inhibition = 100 x [1 - (CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)]
The calculated percentage inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.
Anticipated Data Summary:
The table below presents hypothetical, yet plausible, results based on the known properties of the reference compounds. The potency of this compound will be determined experimentally.
| Compound | IC50 (µM) | Hill Slope | Potency Rank |
| Tiagabine | 0.05 - 0.2 | ~1.0 | 1 (Most Potent) |
| Nipecotic Acid | 5 - 15 | ~1.0 | 3 (Least Potent) |
| This compound | TBD | TBD | TBD |
TBD: To Be Determined
Interpretation of Results:
-
A low IC50 value for this compound, particularly in the sub-micromolar or low micromolar range, would confirm its activity as a GAT1 inhibitor.
-
Direct comparison with the IC50 values of Tiagabine and Nipecotic acid will establish its relative potency. For instance, an IC50 value closer to that of Tiagabine would suggest high potency, while a value closer to Nipecotic acid would indicate moderate potency.
-
The Hill slope provides insight into the binding characteristics of the inhibitor. A Hill slope of approximately 1.0 is indicative of a competitive binding mechanism at a single site.
Conclusion
This guide provides a robust and scientifically sound framework for the initial characterization and benchmarking of this compound as a potential GAT1 inhibitor. By following these detailed protocols and comparing the results against well-established reference compounds, researchers can obtain a clear and quantitative assessment of its inhibitory potency. These findings will be crucial for guiding further investigation into its selectivity, mechanism of action, and potential as a novel therapeutic agent.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 3. Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 5. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tiagabine - Wikipedia [en.wikipedia.org]
- 9. (-)-Nipecotic acid | C6H11NO2 | CID 1796510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nipecotic acid CAS#: 498-95-3 [m.chemicalbook.com]
- 11. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tiagabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(Piperidin-3-yl)benzoic Acid Analogs as PARP-1 Inhibitors
This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies. We will focus on a series of hypothetical analogs based on the 4-(Piperidin-3-yl)benzoic acid scaffold, a known constituent of potent PARP inhibitors.[1] Our target is Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.[2]
The objective is not merely to present a protocol but to instill a robust, scientifically-grounded methodology. We will explore the causality behind each step, ensuring that the described workflow is a self-validating system for generating reliable and reproducible computational predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for lead optimization.
Part 1: The Scientific Premise - Target Selection & Rationale
The 4-(Piperidin-3-yl)phenyl moiety is a key structural feature in several potent PARP inhibitors, including the clinically evaluated drug Niraparib (MK-4827).[1] This scaffold effectively occupies the nicotinamide binding pocket of the PARP catalytic domain. Therefore, PARP-1 is an exceptionally relevant target for our comparative study.
Target Selection: Human PARP-1 Catalytic Domain
For our study, we will utilize the high-resolution crystal structure of the human PARP-1 catalytic domain. A suitable entry from the Protein Data Bank (PDB) is crucial. We have selected PDB ID: 7AAB , which shows the PARP-1 catalytic domain in complex with an inhibitor, providing a clear view of the active site.[3] This structure, resolved at 2.80 Å, offers a precise atomic-level map of the binding pocket, which is essential for accurate docking simulations.[3]
Part 2: The Computational Workflow - A Self-Validating Protocol
A rigorous and well-defined workflow is the cornerstone of any credible computational study. The following protocol is designed to maximize accuracy and reproducibility.
Experimental Workflow Diagram
The overall process can be visualized as follows:
References
A Researcher's Guide to Purity Assessment: Commercial vs. Synthesized 4-(Piperidin-3-yl)benzoic acid
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of the purity profiles of commercially sourced versus in-house synthesized 4-(Piperidin-3-yl)benzoic acid, a key building block in medicinal chemistry. We will delve into the experimental methodologies for purity assessment, offering a framework for making informed decisions about sourcing this critical reagent.
The structural integrity and purity of starting materials like this compound are paramount. Impurities can lead to unforeseen side reactions, impact biological activity, and ultimately compromise the validity of research findings. Therefore, a thorough understanding of potential impurities and the analytical techniques to detect them is essential.
Potential Impurities: A Tale of Two Sources
The impurity profile of this compound can vary significantly depending on its origin. Both commercial and synthesized batches present unique challenges.
Commercial Sourcing
Commercially available this compound is often supplied with a certificate of analysis (CoA) stating a certain purity level. However, it is crucial to recognize that "commercial grade" can encompass a wide range of purities. Potential impurities in commercially sourced material can include:
-
Residual Solvents: Solvents used in the final purification and crystallization steps.
-
Starting Materials and Reagents: Unreacted precursors from the synthetic route employed by the manufacturer.
-
By-products of Synthesis: Isomers or related compounds formed during the manufacturing process.
-
Degradation Products: Compounds formed due to improper storage or handling.
In-House Synthesis
Synthesizing this compound in the laboratory offers greater control over the process but also introduces the possibility of specific impurities related to the chosen synthetic route. A common synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction followed by deprotection of the piperidine nitrogen.[1][2]
A plausible synthetic route is outlined below:
Caption: Synthetic workflow for this compound.
Potential impurities from this synthetic route include:
-
Unreacted Starting Materials: Residual tert-butyl 3-bromopiperidine-1-carboxylate or 4-(methoxycarbonyl)phenylboronic acid.
-
Boc-Protected Intermediate: Incomplete deprotection can leave the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[3][4][5]
-
Homocoupling Products: By-products from the Suzuki reaction, such as biphenyl-4,4'-dicarboxylic acid.
-
Catalyst Residues: Traces of the palladium catalyst used in the coupling step.
-
Reagents from Deprotection: Residual acid (e.g., trifluoroacetic acid or hydrochloric acid) from the final deprotection step.[6][7]
Experimental Purity Assessment: A Multi-faceted Approach
A comprehensive assessment of purity requires a combination of analytical techniques. This guide outlines a robust workflow for comparing a commercial sample against a newly synthesized batch of this compound.
Caption: Experimental workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[8][9][10] By separating the components of a mixture, it allows for the quantification of the main compound and the detection of impurities.[11]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of both the commercial and synthesized samples in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).[12]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for separating a range of impurities.[13]
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm). Mass spectrometry can provide molecular weight information for detected peaks, aiding in impurity identification.[14][15]
-
-
Data Analysis: Calculate the purity of each sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also provide valuable information about purity.[16][17][18] ¹H and ¹³C NMR spectra can confirm the chemical structure of the desired compound and reveal the presence of organic impurities.[19]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of each sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a drop of DCl).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, coupling constants, and integration of the signals with the expected spectrum for this compound.
-
Impurity Detection: Look for any unexpected signals. For instance, a signal around 1.4 ppm in the ¹H NMR spectrum could indicate the presence of the Boc-protecting group. Signals in the aromatic region that do not correspond to the product could suggest starting materials or coupling by-products. The presence of residual solvents will also be evident in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can confirm the molecular formula of the compound.[20] It is also a sensitive technique for detecting and identifying impurities.[21][22]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of each sample in a suitable solvent for infusion or LC-MS analysis.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to ensure detection of a wide range of compounds.
-
Data Analysis:
-
Molecular Formula Confirmation: Compare the measured accurate mass of the main peak with the calculated theoretical mass of this compound (C₁₂H₁₅NO₂).
-
Impurity Identification: Analyze the masses of any minor peaks to propose molecular formulas for potential impurities.[14]
-
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[23][24] This data is used to verify the empirical formula of the compound.[25][26][27]
Experimental Protocol:
-
Sample Preparation: Submit a few milligrams of each dried and purified sample for analysis.
-
Instrumentation: A CHN elemental analyzer.
-
Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₁₂H₁₅NO₂.
Data Presentation and Interpretation
The quantitative data obtained from these analyses should be summarized for easy comparison.
Table 1: Purity Assessment of Commercial vs. Synthesized this compound
| Analytical Technique | Parameter | Commercial Sample | Synthesized Sample | Theoretical Value |
| HPLC-UV | Purity (%) | 98.5 | 99.2 | N/A |
| HRMS | [M+H]⁺ (m/z) | 206.1179 | 206.1181 | 206.1176 |
| Elemental Analysis | % Carbon | 70.21 | 70.25 | 70.22 |
| % Hydrogen | 7.39 | 7.41 | 7.37 | |
| % Nitrogen | 6.81 | 6.84 | 6.82 |
Interpretation of Results:
In this hypothetical example, both the commercial and synthesized samples show high purity. The synthesized sample demonstrates slightly higher purity by HPLC. The HRMS and elemental analysis data for both samples are in excellent agreement with the theoretical values, confirming the identity and elemental composition of the target compound.
Table 2: Impurity Profile of Commercial vs. Synthesized this compound
| Potential Impurity | Commercial Sample | Synthesized Sample | Identification Method |
| Residual Acetonitrile | Detected | Not Detected | ¹H NMR |
| Boc-protected intermediate | Not Detected | Detected (0.3%) | HPLC-MS, ¹H NMR |
| 4-(Methoxycarbonyl)phenylboronic acid | Not Detected | Detected (0.1%) | HPLC-MS |
| Unknown Impurity (m/z 220.13) | Detected (0.8%) | Not Detected | HPLC-MS |
Interpretation of Impurity Profile:
The commercial sample contains a small amount of residual solvent and an unknown impurity. The synthesized sample, while having a higher overall purity, contains trace amounts of the Boc-protected intermediate and unreacted starting material. This information is critical for deciding if further purification of the synthesized material is necessary, depending on the intended application.
Conclusion
Both commercial sourcing and in-house synthesis of this compound have their merits and potential drawbacks concerning purity. Commercial sources offer convenience, but the purity and impurity profiles can be variable and may contain unknown components. In-house synthesis provides greater control over the final product but requires careful optimization and purification to remove known process-related impurities.
A multi-technique analytical approach is indispensable for a comprehensive purity assessment. HPLC provides quantitative purity data, while NMR and MS are essential for structural confirmation and impurity identification. Elemental analysis serves as a final check on the elemental composition. By employing this rigorous analytical workflow, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. mastelf.com [mastelf.com]
- 9. moravek.com [moravek.com]
- 10. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 11. labotec.co.za [labotec.co.za]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Identifying and elucidating impurity species [rssl.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 19. researchgate.net [researchgate.net]
- 20. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 21. hovione.com [hovione.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Piperidin-3-yl)benzoic acid
Disclaimer: This document provides procedural guidance for the disposal of 4-(Piperidin-3-yl)benzoic acid based on established laboratory safety principles and data from structurally related compounds. A Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. You must consult the manufacturer-provided SDS for this compound as the primary and authoritative source of information. This guide is intended to supplement, not replace, the specific instructions in the SDS and your institution's waste management policies.
Section 1: Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not widely published, we can infer its likely hazard profile by examining related structures, such as benzoic acid and other piperidine-containing benzoic acid derivatives. This analysis informs the necessary precautions for handling and disposal.
The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] The precautionary statements for similar compounds consistently advise avoiding contact and inhalation.[1][4] Therefore, the disposal strategy must be built around the assumption that this compound is a hazardous substance requiring controlled management.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Anticipated Risk & Rationale | Recommended Precautionary Action |
|---|---|---|
| Acute Toxicity (Oral) | May be harmful if swallowed, based on data for benzoic acid and its derivatives.[2] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][4] |
| Skin Irritation | Causes skin irritation. This is a common characteristic of similar benzoic acid derivatives.[1][2][3] | Wear appropriate protective gloves and clothing.[1][4] |
| Eye Irritation | Causes serious eye irritation or damage.[1][2][3] | Wear safety glasses with side-shields or chemical goggles.[1][4] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][2] | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[1][4] |
| Environmental Hazard | The potential for environmental harm cannot be ruled out. Many complex organic molecules are hazardous to aquatic life. | Do not allow the product to enter drains, waterways, or soil.[1][4] |
This initial risk assessment dictates that this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.[5][6]
Section 2: The Regulatory Landscape: Adherence to EPA and OSHA Mandates
The disposal of laboratory chemical waste is strictly regulated to protect both human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[7] Your institution is classified as a hazardous waste generator (e.g., Very Small, Small, or Large Quantity Generator), which determines the specific regulations for on-site storage time, container management, and disposal procedures.[8] All chemical waste must be managed in accordance with these federal, state, and local regulations.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER, 29 CFR 1910.120), ensure worker safety.[10][11][12] These standards mandate proper labeling, employee training, and the availability of safety information like the SDS.[10][13]
Your primary operational contact for navigating these regulations is your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and services for compliant waste disposal.
Section 3: Core Disposal Protocol: A Step-by-Step Methodology
This protocol outlines the systematic process for safely collecting and preparing this compound for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.[4]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Containerization Proper segregation is essential to prevent dangerous chemical reactions.
-
Do Not Mix Waste Streams: Collect this compound waste separately. Never mix it with other waste types (e.g., solvents, acids, bases) unless explicitly permitted by your EHS office.[14]
-
Select a Compatible Container: Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable for solid chemical waste. The original product container is often a good choice if it is intact.[6][14]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[6][14] This minimizes the release of vapors and prevents spills.
-
Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.[6][8] This area must be at or near the point of generation and under the control of laboratory personnel.[15]
Step 3: Labeling the Hazardous Waste Container Accurate and clear labeling is a strict regulatory requirement.[7][16]
-
Use an Official "Hazardous Waste" Label: Your EHS department will provide labels that meet EPA and local requirements.
-
Label Content: The label must include:
-
Affix the Label Promptly: Attach the label to the container as soon as the first drop of waste is added.
Step 4: Storage and Disposal Request
-
Safe Storage: Store the labeled, sealed container in your SAA, segregated from incompatible materials.[14]
-
Request Pickup: Once the container is full or you are finished with the process that generates the waste, submit a chemical waste pickup request to your institution's EHS department.[14] Do not move the waste to another SAA or attempt to transport it yourself.[8]
Section 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to ensure safety.
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Gently sweep or vacuum up the solid material to avoid generating dust.[1] A HEPA-filter vacuum is recommended for cleaning up fine powders.[17]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation by opening a fume hood sash.
-
Section 5: Visualization of the Disposal Workflow
The following diagram outlines the critical decision-making and operational flow for the proper disposal of chemical waste like this compound.
Caption: Workflow for compliant chemical waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. redox.com [redox.com]
- 4. fishersci.ca [fishersci.ca]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. epa.gov [epa.gov]
- 16. benchchem.com [benchchem.com]
- 17. nj.gov [nj.gov]
Navigating the Safe Handling of 4-(Piperidin-3-yl)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
Hazard Assessment: Understanding the Risk Profile
The primary hazards associated with 4-(Piperidin-3-yl)benzoic acid can be inferred from its constituent chemical groups. Substituted benzoic acids are known to cause skin, eye, and respiratory irritation[1][2][3]. Similarly, piperidine and its derivatives can be irritants[4][5]. Therefore, a cautious approach is warranted, assuming the compound may be harmful if swallowed, and may cause serious eye damage and skin and respiratory irritation[2][5][6].
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation[1][7].
-
Serious Eye Damage/Irritation: The compound is likely to cause significant eye irritation or damage upon contact[2][3][7].
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system[2][7].
-
Harmful if Swallowed: Ingestion could lead to adverse health effects[2][5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical to prevent exposure. The following PPE is mandatory when handling this compound in a solid (powder) or solution form.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute[8][9]. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals[9]. Always inspect gloves for tears or degradation before use and change them immediately if contaminated[5]. |
| Laboratory Coat | Provides a barrier against spills and splashes, protecting personal clothing and skin. Should be fully buttoned and fit properly[9]. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Handling the solid compound may generate dust. Working in a fume hood is the best practice to avoid the inhalation of airborne particles[1][9]. If a fume hood is not available, a properly fitted respirator may be required based on a risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling procedures for this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[3][8]. Keep the container tightly closed[7][10].
Handling and Use
This workflow is designed to prevent exposure during routine laboratory operations.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate non-essential personnel from the immediate area[8].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. Moisten the spilled material or use a HEPA-filter vacuum for clean-up[8]. For a liquid spill, use an inert absorbent material.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal[7][11].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Report: Report the spill to the laboratory supervisor.
Emergency Procedures: A Rapid Response Plan
Caption: First aid measures for exposure to this compound.
Disposal Plan: Environmental Responsibility
Chemical waste must be managed to ensure the safety of personnel and the protection of the environment.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Segregation: Do not mix with incompatible waste streams.
-
Regulatory Compliance: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations. Never pour chemical waste down the drain[1]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures[5][12].
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in implementing these procedures is paramount to protecting yourself, your colleagues, and the environment.
References
- 1. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.ca [fishersci.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. resources.finalsite.net [resources.finalsite.net]
- 12. ilpi.com [ilpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



